molecular formula Ca5O20P6 B1624669 Pentacalcium bis(triphosphate) CAS No. 26158-70-3

Pentacalcium bis(triphosphate)

Cat. No.: B1624669
CAS No.: 26158-70-3
M. Wt: 706.2 g/mol
InChI Key: RFWLACFDYFIVMC-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Pentacalcium bis(triphosphate), recognized by its molecular formula Ca5O16P6 and CAS registry number 26158-70-3, is a high-purity inorganic compound with a molecular weight of approximately 642.223 g/mol . This calcium salt of triphosphoric acid is supplied for laboratory research applications and is strictly for professional, non-medical use. In scientific research, calcium phosphate compounds are extensively investigated for their role in biomineralization and their application in developing biomimetic materials . The compound's mechanism of action is rooted in its ability to interact with calcium and phosphate ions, stabilizing clusters that can influence crystal formation and dissolution processes . This functionality is particularly valuable in biomedical and materials science, where it serves as a model for studying bone mineralization and as a potential component in the synthesis of bioactive coatings for orthopedic and dental implants to improve osseointegration . Furthermore, its structural similarity to the inorganic component of bone makes it a candidate for developing bone graft substitutes and fillers in non-load-bearing areas, leveraging the osteoconductive properties common to many calcium phosphates . Researchers also utilize this compound to explore its effects on inhibiting or modulating the crystallization of other calcium phosphate phases, which is critical for understanding pathological calcifications and designing advanced functional materials . Pentacalcium bis(triphosphate) is for research use only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

26158-70-3

Molecular Formula

Ca5O20P6

Molecular Weight

706.2 g/mol

IUPAC Name

pentacalcium;[oxido(phosphonatooxy)phosphoryl] phosphate

InChI

InChI=1S/5Ca.2H5O10P3/c;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+2;;/p-10

InChI Key

RFWLACFDYFIVMC-UHFFFAOYSA-D

SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Pentacalcium Bis Triphosphate

Solid-State Reaction Pathways for Pentacalcium bis(triphosphate) Formation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to yield the desired product. This method is a common route for producing various calcium phosphate (B84403) phases. google.com

High-Temperature Calcination Mechanisms

High-temperature calcination is a critical step in solid-state synthesis, where thermal energy drives the chemical reactions and phase transformations necessary to form the crystalline structure of pentacalcium bis(triphosphate). The process typically involves heating a homogenous mixture of precursors to temperatures often exceeding 800°C. nih.gov For polyphosphates, the final product is dependent on the temperature and duration of the calcination process. nih.gov

The mechanism involves the decomposition of precursors and the subsequent reaction between the resulting oxides (e.g., CaO and P₂O₅). For instance, in the synthesis of related calcium phosphates, calcination temperatures can range from 900°C to over 1200°C. google.comgoogle.com It is reported that for sodium triphosphates, temperatures above 250°C are used to dry and condense the phosphate groups. nih.gov The gradual heating of the material is often preferred, as the time taken to reach the final calcination temperature can influence the particle or crystallite size of the final product. google.com For example, a slow ramp rate of 5°C/min is sometimes employed to ensure homogeneity and prevent unwanted side reactions or film defects in coating applications. google.com

Precursor Chemistry and Stoichiometric Control

The selection and stoichiometric ratio of precursors are the most critical factors in the synthesis of pentacalcium bis(triphosphate). To achieve the target Ca/P molar ratio of approximately 0.83, acidic calcium phosphate precursors are typically required. Common starting materials for calcium phosphate synthesis include calcium sources like calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) and phosphorus sources like phosphoric acid (H₃PO₄) or its salts, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or calcium dihydrogen phosphate (Ca(H₂PO₄)₂·H₂O). google.comnih.gov

The synthesis of polyphosphates, such as pentasodium triphosphate, is achieved through the careful neutralization of phosphoric acid with a base (e.g., sodium hydroxide), followed by heating. The degree of neutralization and the temperature determine which phosphate is formed. nih.gov For pentacalcium bis(triphosphate), the reaction mixture must be formulated with a significant excess of the phosphorus precursor relative to the calcium precursor compared to syntheses of other calcium phosphates like tricalcium phosphate. Precise control of the Ca/P ratio in the initial mixture is essential to prevent the formation of impurity phases. google.com

Table 1: Examples of Precursor Systems and Calcination Temperatures in Solid-State Synthesis of Calcium Phosphates.
Calcium PrecursorPhosphorus PrecursorCalcination Temperature (°C)Targeted Product (in source)Reference
Natural Bone Meal (Hydroxyapatite)Calcium Dihydrogen Phosphate Monohydrate1300α-Tricalcium Phosphate google.com
Hydroxyapatite (B223615)N/A (Decomposition)>1000Synthetic Bone Ash google.com
Mammal BonesN/A (Internal)900-1100Basic Pentacalcium Triphosphate google.com
Dolostone (CaCO₃·MgCO₃)Phosphoric Acid700-800Mg-substituted β-Tricalcium Phosphate ajol.info

Influence of Reaction Atmosphere on Phase Development

The atmosphere within the furnace during calcination can significantly impact the final product's phase composition and purity. While specific studies detailing the atmospheric influence on pentacalcium bis(triphosphate) are limited, general principles from ceramic and phosphate synthesis are applicable. Reactions can be conducted in air, under an inert atmosphere (like nitrogen or argon), or under reactive atmospheres. For example, the use of a fluidized carbonization furnace has been reported for the manufacture of "basic pentacalcium triphosphate," which suggests that the gas flow and atmosphere (e.g., CO penetration) are controlled to ensure uniform heating and removal of impurities. google.com The presence of water vapor in the atmosphere can also promote the formation of hydroxyapatite, which would be an undesirable byproduct in this specific synthesis.

Wet Chemical and Solution-Based Synthesis Approaches

Wet chemical methods involve the reaction of precursors in a liquid medium, offering advantages such as lower synthesis temperatures and better control over particle size and morphology compared to solid-state reactions.

Precipitation Techniques and Kinetics

Precipitation is a widely used wet chemical method for producing various calcium phosphates. google.com This technique involves mixing solutions containing calcium and phosphate ions under controlled conditions to precipitate the desired compound. For pentacalcium bis(triphosphate), this would entail reacting a soluble calcium salt (e.g., calcium nitrate (B79036) or calcium chloride) with a solution of a triphosphate salt (e.g., sodium triphosphate) or by carefully adjusting the pH of a solution containing calcium ions and condensed phosphoric acids. researchgate.netgoogle.com

The kinetics of the precipitation process are governed by factors such as pH, temperature, reactant concentrations, and the presence of seed crystals. researchgate.net The pH of the system is a critical parameter; a lower Ca/P ratio generally requires a more acidic environment to stabilize the corresponding phosphate species. nih.gov The reaction can be monitored by measuring changes in pH or solution conductivity. google.com The rate of precipitation for hydroxyapatite has been found to be surface-controlled, with an Arrhenius activation energy of 186 ± 15 kJ mol⁻¹, and is dependent on the concentrations of calcium, phosphate, and the available surface area of seed crystals. researchgate.net Similar kinetic principles would apply to the precipitation of pentacalcium bis(triphosphate), where controlling the nucleation and growth steps is key to obtaining a pure, crystalline product.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile techniques that involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are effective for producing crystalline, nanoscale materials with controlled morphology. mdpi.comnih.gov

Hydrothermal synthesis has been successfully employed to create various calcium phosphate phases, including nano-hydroxyapatite and multiphasic calcium phosphate ceramics, at relatively low temperatures (e.g., 150°C). mdpi.comnih.gov The process typically involves heating a precursor suspension (e.g., calcium and phosphate sources in water) for a specific duration, followed by separation, washing, and drying of the product. mdpi.com Solvothermal synthesis follows a similar principle but uses an organic solvent instead of water. For example, hydroxyapatite nanowires have been prepared via a solvothermal reaction in ethanol (B145695). google.com The choice of solvent, temperature, pressure, and reaction time allows for fine-tuning of the product's characteristics. These methods offer a promising route for the synthesis of pentacalcium bis(triphosphate) with high purity and controlled crystallinity, potentially at lower temperatures than required for solid-state calcination. nih.gov

Table 2: Examples of Synthesis Parameters for Wet Chemical and Solution-Based Methods.
MethodCalcium PrecursorPhosphorus PrecursorSolvent/MediumTemperature (°C)Key ParameterTargeted Product (in source)Reference
Wet PrecipitationCalcium NitrateDiammonium Hydrogen PhosphateWaterRoom Temp (precipitate), 700-1100 (calcination)pH control (7-11)β-Tricalcium Phosphate researchgate.net
PrecipitationCalcium HydroxidePhosphoric AcidWater50-70Conductivity monitoringHydroxyapatite google.com
HydrothermalOyster Shells (CaO)Ammonium Dihydrogen PhosphateWater150Reaction time (10 min - 12 h)Nano-hydroxyapatite mdpi.com
SolvothermalCalcium Nitrate TetrahydrateAmmonium Dihydrogen PhosphateEthanolNot specifiedSolvent choiceHydroxyapatite Nanowire google.com

pH-Controlled Synthesis and Reaction Dynamics

The pH of the reaction medium is a critical parameter in the synthesis of calcium phosphates, dictating the phase composition, crystallinity, and morphology of the final product. The synthesis of β-tricalcium phosphate (β-TCP) through wet chemical precipitation is highly sensitive to pH adjustments. scielo.brresearchgate.net

During precipitation, the pH influences the concentration of various phosphate ions (such as H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) in the solution. scielo.br The predominance of a specific ion is a key factor in the precipitation of a corresponding calcium phosphate phase. scielo.br For instance, the formation of an amorphous calcium phosphate (ACP) is often the initial step, which then transforms into a more stable crystalline phase. acs.orgfrontiersin.org The Ca/P ratio of the resulting solid is also strongly linked to pH. Studies have shown that higher initial solution pH values promote the formation of more crystalline products with higher Ca/P ratios. acs.org For example, increasing the pH from 4.0 to 10.0 can increase the Ca/P molar ratio of the precipitate from 1.30 to 1.55. acs.org

To obtain β-TCP, the pH must be carefully controlled, often within a range of 8 to 12. google.comresearchgate.net A near-neutral pH of around 7 can favor the conversion to hydroxyapatite, another common calcium phosphate phase. google.com In some processes, a pH of 8.5 is used to generate a sol precipitate, which is then processed to yield the final product. google.com Computer modeling has confirmed that calcium phosphate precipitation is favored at pH values below approximately 6.5, while at higher pH and higher phosphate concentrations, both calcium and magnesium phosphates may precipitate. nih.gov

The reaction often proceeds through the formation of an intermediate amorphous phase, which subsequently crystallizes. acs.orgfrontiersin.org The transformation kinetics and the resulting phase purity are dependent on maintaining the optimal pH throughout the reaction. frontiersin.orgnih.gov Even slight deviations can lead to the formation of other calcium phosphate phases, such as dicalcium phosphate anhydrous (DCPA) at lower pH or hydroxyapatite (HA) at higher pH. researchgate.net

Advanced Synthetic Techniques for Tailored Pentacalcium bis(triphosphate) Structures

Modern synthesis techniques offer greater control over the physical and chemical properties of β-TCP, enabling the production of materials with specific characteristics for various applications. These methods include nanoscale synthesis, mechanochemical routes, microwave-assisted synthesis, and non-aqueous approaches. rsc.org

Producing β-TCP at the nanoscale is of significant interest as particle size plays a critical role in the material's reactivity and applications. nih.gov Wet chemical precipitation is a common method for synthesizing nano-sized β-TCP. researchgate.net By controlling parameters such as precursor concentration, pH, and temperature, it's possible to produce nanoparticles with average grain sizes around 50 nm. researchgate.netmdpi.com

Several factors influence particle size:

Precursor Concentration: Lower concentrations may lead to smaller, more amorphous particles, while higher concentrations can result in larger, more crystalline particles. mdpi.com

pH: At high pH values, smaller calcium phosphate nanoparticles can be obtained compared to those synthesized at lower pH. scielo.br

Organic Modifiers: The presence of organic molecules like citric acid or surfactants can be used to control crystal growth and vary the size of the resulting nanorods. researchgate.net

Aging Time: In sol-gel synthesis, increasing the aging time can lead to an increase in particle size. tandfonline.com

Techniques like sol-gel synthesis and the use of nanoemulsions as templates also allow for precise control over particle size. tandfonline.comscirp.org For example, the thickness of a calcium phosphate shell on a nanoemulsion can be controlled by the amount of calcium and phosphate added, with thicknesses of up to 38 nm being achievable. scirp.org

Mechanochemical synthesis, often performed using a ball mill, is a solid-state method that utilizes mechanical energy to induce chemical reactions. researchgate.netnih.gov This technique can be used to produce β-TCP powders from precursors like calcium carbonate and dicalcium phosphate anhydrous. elsevier.es The process involves milling the precursor powders for a specific duration and at a set frequency to promote the reaction. uitm.edu.mynih.gov

Key aspects of this method include:

Milling Time: The duration of milling is a critical variable. For instance, urea (B33335) calcium phosphate has been successfully synthesized after 10 minutes of milling. uitm.edu.my In other studies, milling times of up to 24 hours have been used to produce β-TCP. elsevier.es

Precursors: Common starting materials include calcium carbonate (CaCO₃) and dicalcium phosphate (CaHPO₄). elsevier.es Some innovative approaches have utilized oyster shells as a source of calcium carbonate. nih.gov

Phase Transformation: Ball milling can induce phase changes. For example, it can facilitate the transformation of dicalcium phosphate dihydrate (DCPD) to hydroxyapatite. hanrimwon.com However, subsequent heat treatment is often necessary to obtain phase-pure β-TCP. hanrimwon.com

While X-ray diffraction has shown that milling pathways and time may not affect the chemical composition, they do influence the crystallographic properties, specific surface area, and particle size of the resulting powders. researchgate.netnih.gov

Microwave-assisted synthesis is a rapid and energy-efficient method for producing β-TCP. nih.govelsevier.es This technique uses microwave energy to heat the reaction mixture internally, leading to faster reaction rates compared to conventional heating. google.com High-purity β-TCP can be synthesized in a short time, often within minutes to an hour. ucl.ac.uk

Factors influencing the outcome include:

Fuel/Solvent: The choice of fuel (in combustion synthesis) or solvent is crucial. Citric acid has been shown to be an effective fuel for producing high-purity β-TCP. elsevier.es Different solvents in microwave-assisted solvothermal synthesis can lead to different phases of calcium phosphate. ucl.ac.uk

Temperature and Time: These parameters affect the composition and morphology of the product. journalssystem.com For example, increasing the duration of microwave exposure can increase the amount of hydroxyapatite formed, while a temperature increase can favor the formation of brushite and β-TCP. journalssystem.com

Precursors: The choice of calcium precursor can be critical. Calcium acetate (B1210297) monohydrate has been found to be a suitable precursor for preparing different phases of calcium phosphate via microwave synthesis, whereas calcium nitrate tetrahydrate and calcium hydroxide did not yield β-TCP under similar conditions. ucl.ac.uk

This method has been successfully used to produce nanostructured β-TCP with controlled morphologies. ucl.ac.ukjournalssystem.com

The use of non-aqueous solvents, such as alcohols or other organic liquids, offers an alternative route for the synthesis of calcium phosphates with tailored properties. mdpi.comdiva-portal.org The solvent's polarity and dielectric constant can strongly influence the chemical structure and morphology of the synthesized product. royalsocietypublishing.org

Key findings from non-aqueous synthesis studies include:

Solvent Type: The choice of solvent can determine the final calcium phosphate phase. ucl.ac.uk For example, using methanol (B129727) as a solvent tends to favor the formation of β-TCP, while ethanol can lead to the production of dicalcium phosphate anhydrous (DCPA). ucl.ac.uk The use of a water-based medium, which has a high dielectric constant, has been shown to primarily produce β-calcium pyrophosphate. royalsocietypublishing.org

Inhibition of Hydrolysis: Some organic solvents, like ethylene (B1197577) glycol, can have an inhibitory effect on hydrolysis reactions, which allows for better control over the formation of specific calcium phosphate phases. mdpi.com

Morphology Control: The solvent can significantly impact the morphology of the final product. For instance, using ethylene glycol under certain conditions can result in the formation of rod-shaped particles. mdpi.com

Sol-Gel Method: The sol-gel process often employs organic solvents like ethanol. diva-portal.org In this method, precursors such as calcium nitrate and triethyl phosphite (B83602) are dissolved in an alcohol, leading to the formation of a gel that is subsequently heat-treated to obtain the final product. diva-portal.org

This approach provides a powerful tool for controlling the phase and morphology of calcium phosphate materials by carefully selecting the solvent system and reaction conditions.

Comparative Analysis of Synthesis Yields and Phase Purity Across Methodologies

The selection of a synthesis methodology for β-tricalcium phosphate (β-TCP) is often guided by the desired yield, phase purity, and material characteristics. Different methods offer distinct advantages and disadvantages in these respects.

Wet chemical precipitation is a widely used method that can produce high yields, but achieving high phase purity can be challenging due to the sensitivity of the system to pH and temperature. researchgate.net The Ca/P ratio of the final product is highly dependent on these parameters, and slight variations can lead to the co-precipitation of other phases like hydroxyapatite (HA) or dicalcium phosphate (DCPD). scielo.brresearchgate.net

Solid-state reaction , including mechanochemical methods, can produce materials with high crystallinity. A three-stage solid-state synthesis has been reported to yield β-TCP with over 99% purity. diva-portal.org However, these methods often require high temperatures (above 800°C) and can sometimes result in impure products containing phases like calcium pyrophosphate if conditions are not optimized. elsevier.esdiva-portal.org For example, a sol-gel derived powder was found to contain 71.2% β-TCP and 28.8% β-calcium pyrophosphate. elsevier.es

Microwave-assisted synthesis stands out for its rapidity and ability to produce high-purity products. nih.gov Using citric acid as a fuel in a microwave combustion method resulted in high-purity β-TCP, whereas using glycine (B1666218) or urea led to the formation of minor phases like HA and calcium pyrophosphate. elsevier.es Microwave-assisted methods can achieve high yields (over 80%) under mild conditions and in short reaction times. ucl.ac.uk

Sol-gel synthesis is known for producing materials with high phase purity and reproducibility under mild conditions. diva-portal.org However, the final purity can be influenced by factors such as the homogeneity of the precursor sol and the calcination temperature. diva-portal.org

The table below provides a comparative overview of different synthesis methodologies for β-TCP.

Interactive Data Table: Comparison of Synthesis Methodologies for β-Tricalcium Phosphate

Synthesis MethodologyKey AdvantagesTypical YieldPhase PurityKey Disadvantages
Wet Chemical Precipitation Scalable, low temperatureVariable, can be highHighly dependent on pH and temperature control; risk of mixed phases scielo.brresearchgate.netSensitive to reaction conditions, may require careful purification
Solid-State/Mechanochemical High crystallinity, can use recycled materials nih.govGenerally highCan be very high (>99%) with optimized, multi-stage processes diva-portal.orgRequires high temperatures, can result in secondary phases if not controlled elsevier.es
Microwave-Assisted Very rapid, energy efficient, high purity with right precursors nih.govelsevier.esHigh (>80%) ucl.ac.ukHigh, especially with specific fuels/solvents like citric acid elsevier.esPurity can be dependent on the choice of fuel or solvent
Sol-Gel High homogeneity and purity, good control over nanostructure diva-portal.orgVariableHigh reproducibility and phase purity diva-portal.orgCan be more complex and time-consuming due to aging and drying steps
Non-Aqueous Synthesis Excellent control over phase and morphology ucl.ac.ukVariablePhase is determined by solvent choice, allowing for selective production ucl.ac.ukRequires use of organic solvents, which may need to be removed

Crystallographic and Structural Elucidation of Pentacalcium Bis Triphosphate

Single Crystal and Powder X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary and indispensable technique for the structural analysis of crystalline materials like pentacalcium bis(triphosphate). rsc.orgfzu.cz Both single-crystal and powder XRD methods provide detailed information about the atomic and molecular structure, allowing for the determination of bond lengths, angles, and other crucial geometric parameters. uol.de

The crystal structure of pentacalcium bis(triphosphate) (hydroxyapatite) is known to exist in different polymorphic forms. Chemically pure hydroxyapatite (B223615), particularly at low temperatures, crystallizes in the monoclinic system with the space group P2₁/b. nih.gov However, the more commonly encountered and stable form, especially in geological samples and materials processed at higher temperatures, possesses a hexagonal structure belonging to the space group P6₃/m. nih.gov

Single-crystal X-ray diffraction is the most precise method for determining the atomic coordinates within the unit cell. rsc.orgfzu.cz For materials where large single crystals are not available, powder XRD data, coupled with Rietveld refinement methods, allows for the determination and refinement of the crystal structure. researchgate.net This analytical approach compares the experimental diffraction pattern with a calculated profile based on a structural model, iteratively adjusting atomic positions and lattice parameters to achieve the best fit.

The lattice parameters define the size and shape of the unit cell and are a critical output of XRD analysis. These parameters are sensitive to ionic substitutions and synthesis conditions. For example, the incorporation of other ions into the apatite crystal lattice can cause measurable shifts in the lattice parameters. cuneyttas.com

X-ray diffraction is also a key method for quantifying the crystallinity of a sample. google.com The diffraction pattern of a highly crystalline material exhibits sharp, well-defined peaks, whereas amorphous or poorly crystalline materials produce broad, diffuse halos. The percentage of crystallinity can be calculated from the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity of the pattern, including the amorphous halo. google.com Materials prepared under certain conditions, such as some magnesium-substituted hydroxyapatites, may exhibit a low degree of crystallinity. ajol.info

Table 1: Crystallographic Data for Common Polymorphs of Pentacalcium bis(triphosphate) (Hydroxyapatite)

Property Hexagonal Hydroxyapatite Monoclinic Hydroxyapatite
Crystal System Hexagonal Monoclinic
Space Group P6₃/m P2₁/b
Lattice Parameters a ≈ 9.42 Å, c ≈ 6.88 Å a ≈ 9.42 Å, b ≈ 18.84 Å, c ≈ 6.88 Å, γ ≈ 120°

Note: Lattice parameters are approximate and can vary with stoichiometry and substitutions. nih.gov

Powder X-ray diffraction serves as a "fingerprint" for identifying crystalline phases. google.com By comparing the experimental diffraction pattern of a sample to standard patterns in databases, such as those from the International Centre for Diffraction Data (ICDD), the phases present can be unequivocally identified. This is crucial for assessing the purity of synthesized pentacalcium bis(triphosphate).

Common impurity phases that can co-exist with hydroxyapatite include β-tricalcium phosphate (B84403) (β-TCP), tetracalcium phosphate (TTCP), and amorphous calcium phosphate (ACP). google.comgoogle.com The presence and quantity of these other phases can be determined through careful analysis of the XRD pattern, often using Rietveld analysis for quantification.

Polymorphism and Phase Transitions of Pentacalcium bis(triphosphate)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govamericanpharmaceuticalreview.com Pentacalcium bis(triphosphate) exhibits such behavior, undergoing phase transitions when subjected to stimuli like changes in temperature. nih.gov

When heated to high temperatures, pentacalcium bis(triphosphate) (hydroxyapatite) undergoes decomposition. The process begins with dehydroxylation, where water is lost from the structure. At temperatures above 800°C, hydroxyapatite can transform into oxyapatite (Ca₁₀(PO₄)₆O). google.com Upon further heating to even higher temperatures, oxyapatite may decompose into other calcium phosphate phases, namely tricalcium phosphate (Ca₃(PO₄)₂) and tetracalcium phosphate (Ca₄(PO₂)₂O). google.com

The specific temperatures and resulting products can be influenced by factors such as the material's crystallinity and the presence of ionic substitutions. For instance, magnesium-substituted hydroxyapatite has been observed to convert to magnesium-substituted β-tricalcium phosphate at temperatures between 700°C and 800°C. ajol.info Techniques such as thermogravimetric analysis (TGA) combined with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are used to study these decomposition pathways by monitoring mass loss and identifying evolved gases. researchgate.net

Table 2: Thermal Decomposition of Pentacalcium bis(triphosphate) (Hydroxyapatite)

Temperature Range (°C) Process Resultant Phases
> 800 °C Dehydroxylation Oxyapatite (Ca₁₀(PO₄)₆O)
> 1100 °C Decomposition Tricalcium Phosphate (TCP), Tetracalcium Phosphate (TTCP)

Note: Temperatures are approximate and depend on heating rate, atmosphere, and material properties. google.com

Pressure-Induced Structural Changes

Research specifically detailing the pressure-induced structural changes in pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂) is limited. However, studies on the broader family of calcium phosphates provide insights into how such structures might behave under high-pressure conditions. High-pressure processing of milk, for instance, has been shown to cause shifts in the colloidal and soluble calcium phosphate equilibrium, affecting pH, dissolved calcium content, and the microstructure of casein micelles. nih.gov This suggests that external pressure can significantly alter the phase stability and interactions of calcium phosphate systems. In related materials like smectite clays, high pressure is used to study the microstructure of gels containing triphosphate anions (P₃O₁₀⁵⁻), indicating that pressure is a critical variable in understanding the structural integrity of phosphate-containing materials. upc.edu For calcium phosphates in general, pressure can influence phase transformations and dissolution behaviors, which are crucial for their application in various fields.

Defect Chemistry and Non-Stoichiometry in Pentacalcium bis(triphosphate)

The crystal lattice of pentacalcium bis(triphosphate), like other calcium phosphates, is not perfect and exhibits various forms of defect chemistry and non-stoichiometry. These imperfections play a crucial role in determining the material's chemical and physical properties.

Investigation of Structural Vacancies and Interstitial Defects

Structural vacancies and interstitial defects are common in calcium phosphates. In hydroxyapatite (HAp), which is structurally related, the hexagonal crystal structure often contains defects that can be filled by vacancies or other ions. encyclopedia.pub These defects, such as calcium vacancies, can be accompanied by substitutions to maintain charge neutrality. nih.gov For instance, the insertion of certain ions like Fe³⁺ can create oxygen vacancies at the phosphate sites, which can destabilize the structure unless compensated by other substitutions. acs.org

The presence of vacancies can significantly impact the material's properties. For example, in biphasic calcium phosphate nanoparticles, void defects like pores have a more substantial impact on mechanical properties than the shape of the pores. nih.gov An increase in pore size leads to a decrease in elastic moduli and strength, although it can improve ductility. nih.gov In scaffolds derived from fish bones, hydroxyl and oxygen vacancies in the hydroxyapatite structure are responsible for color changes and influence the material's biological performance. researchgate.net While direct studies on pentacalcium bis(triphosphate) are scarce, it is expected that similar vacancy and interstitial defect mechanisms would be present and would influence its properties.

Cationic and Anionic Substitution Mechanisms

The crystalline lattice of calcium phosphates is highly amenable to ionic substitutions at both cationic and anionic sites. This capacity allows for the fine-tuning of the material's properties.

Cationic Substitutions: The calcium ions in the crystal lattice can be replaced by a variety of other cations. In hydroxyapatite, for example, Ca²⁺ can be substituted by ions such as Mg²⁺, Sr²⁺, Zn²⁺, and others. researchgate.net Such substitutions can lead to changes in crystal size and crystallinity. For instance, doping with Mg²⁺ can lead to the appearance of a β-tricalcium phosphate (β-TCP) phase. intjmorphol.com Strontium (Sr²⁺) substitution can cause distortion in the phosphate environment. intjmorphol.com These substitutions are a key strategy for modifying the biological and mechanical properties of calcium phosphate biomaterials. In β-TCP, partial substitution of Ca²⁺ with essential trace elements like Mg, Zn, Sr, Cu, Na, K, and Fe is a common method to improve biological performance. semanticscholar.org

Anionic Substitutions: Anionic substitutions also play a significant role. In hydroxyapatite, the hydroxyl (OH⁻) group can be replaced by halide ions, and the phosphate (PO₄³⁻) group can be substituted by carbonate (CO₃²⁻) ions. researchgate.netnih.gov In pentacalcium bis(triphosphate), the triphosphate (P₃O₁₀⁵⁻) anion itself is a more complex, open-chained structure compared to the orthophosphate in HAp and TCP. upc.edu This complex anionic structure offers different possibilities for substitution and interaction with other ions.

The general mechanisms for substitution in calcium phosphates involve maintaining charge balance, which can be achieved either by a coupled substitution of another ion with an opposite charge or by the creation of lattice vacancies. mdpi.com

Impact of Defect Structures on Macroscopic Properties

The presence of defect structures, including vacancies, interstitials, and ionic substitutions, has a profound impact on the macroscopic properties of calcium phosphates. These defects can alter mechanical strength, dissolution behavior, and biological response.

The introduction of void defects, or porosity, in biphasic calcium phosphate ceramics has been shown to decrease the elastic modulus and strength while increasing ductility. nih.gov Deformation and fracture are more likely to initiate near these pores. nih.gov Ionic substitutions can also affect mechanical properties. For example, doping hydroxyapatite with magnesium has been reported to improve its fracture toughness. nih.gov

The chemical reactivity and bioactivity of calcium phosphates are also heavily influenced by their defect chemistry. encyclopedia.pubnih.gov The degradation properties, which are critical for bone regeneration applications, vary among different species of calcium phosphate due to their different Ca/P ratios and crystal structures. nih.gov Ionic substitutions in biological apatites lead to lower crystallinity, smaller crystal size, and higher solubility compared to stoichiometric hydroxyapatite. mdpi.com The release of ions from substituted calcium phosphates can stimulate cellular responses, enhancing bone formation and regeneration. intjmorphol.com

Comparative Crystallography of Pentacalcium bis(triphosphate) and Related Calcium Phosphates

Pentacalcium bis(triphosphate) is part of a larger family of calcium phosphate compounds, each with distinct crystallographic features. Understanding its structure in comparison to more well-studied calcium phosphates like hydroxyapatite and tricalcium phosphate provides valuable context.

Structural Relationships with Hydroxyapatite and Tricalcium Phosphate

Hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂) and β-Tricalcium Phosphate (β-TCP, Ca₃(PO₄)₂) are the most common calcium phosphates used in biomedical applications and serve as important benchmarks for comparison.

Hydroxyapatite (HAp): HAp has a stoichiometric Ca/P molar ratio of 1.67 and typically crystallizes in a hexagonal structure. mdpi.com Its structure is composed of phosphate tetrahedra and calcium ions arranged in a way that forms channels containing hydroxyl groups. nih.gov The term "pentacalcium triphosphate with one hydroxyl group" has been used in some literature to describe hydroxyapatite, although this is chemically distinct from pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂). rsc.org The structure of HAp is known for its stability and its ability to accommodate a wide range of ionic substitutions. nih.gov

Tricalcium Phosphate (TCP): TCP exists in several polymorphic forms, with β-TCP being the most stable at lower temperatures. wikipedia.org β-TCP has a rhombohedral crystal structure and a Ca/P ratio of 1.5. wikipedia.org Its structure consists of five distinct crystallographic sites for calcium ions. researchgate.net Compared to HAp, β-TCP is generally more resorbable in biological environments. wikipedia.org

Pentacalcium bis(triphosphate) (Ca₅(P₃O₁₀)₂): This compound is a calcium salt of triphosphoric acid. quora.com It is also referred to as calcium tripolyphosphate. paint.org Unlike HAp and TCP, which are orthophosphates (containing PO₄³⁻ ions), pentacalcium bis(triphosphate) is a polyphosphate, containing the longer, chain-like P₃O₁₀⁵⁻ anion. This fundamental difference in the phosphate anion leads to a distinct crystal structure and chemical properties. The formation of Ca₅(P₃O₁₀)₂ versus other calcium tripolyphosphates like Ca₂NaP₃O₁₀ can depend on the Ca/TPP (tripolyphosphate) ratio during synthesis. acs.org

The crystallographic data for these compounds highlight their structural differences.

Table 1: Comparative Crystallographic Data of Selected Calcium Phosphates

Compound Chemical Formula Crystal System Space Group Ca/P Ratio
Hydroxyapatite Ca₁₀(PO₄)₆(OH)₂ Hexagonal P6₃/m 1.67
β-Tricalcium Phosphate Ca₃(PO₄)₂ Rhombohedral R3c 1.5

Data for Pentacalcium bis(triphosphate) is less commonly reported in standard crystallographic databases compared to HAp and β-TCP.

The structural similarity between different calcium phosphates, such as the comparable crystallographic planes of octacalcium phosphate (OCP) and HAp, is thought to facilitate phase transformations between them. nih.gov While pentacalcium bis(triphosphate) is structurally distinct due to its triphosphate anion, its behavior and potential transformations in complex environments are areas of ongoing scientific interest.

Analysis of Pentacalcium bis(triphosphate) Analogues (e.g., Fluoridated forms)

Fluorapatite (B74983), a common phosphate mineral, crystallizes in the hexagonal crystal system with the space group P6₃/m. Current time information in Bangalore, IN.researchgate.net This structure is considered a reference model for other apatites. google.com The unit cell parameters for fluorapatite are typically reported as a = b = 9.367 Å and c = 6.884 Å. The structure is built around a network of phosphate tetrahedra and calcium ions. google.com

The crystal structure of fluorapatite consists of two distinct calcium sites, Ca(I) and Ca(II), and one type of phosphate group. The Ca(I) ions are arranged in columns parallel to the c-axis, while the Ca(II) ions form triangles around the hexagonal screw axis, which also contains the fluoride (B91410) ions. This arrangement creates a stable and densely packed structure. The presence of a large number of ionic bonds within the fluorapatite structure makes it a suitable host for various substituents. researchgate.netgoogle.com

Crystallographic Data for Pentacalcium bis(triphosphate) Analogues
Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell Parameters (Å)
FluorapatiteCa₅(PO₄)₃FHexagonalP6₃/ma = 9.367, c = 6.884
Hydroxyapatite (hexagonal)Ca₅(PO₄)₃(OH)HexagonalP6₃/ma = 9.418, c = 6.884
ChlorapatiteCa₅(PO₄)₃ClHexagonalP6₃/ma = 9.642, c = 6.776

Influence of Polyphosphate Chain Conformation on Crystal Packing

The conformation of the polyphosphate chain is a critical factor that dictates the crystal packing and, consequently, the material properties of calcium polyphosphates. In pentacalcium bis(triphosphate), the triphosphate anion (P₃O₁₀)⁵⁻ is a short-chain polyphosphate. The flexibility of the P-O-P bonds allows for various conformations, which can range from linear to more coiled or folded arrangements.

In longer-chain calcium polyphosphates, it has been observed that the chains can align to form either amorphous or crystalline domains. nih.gov The degree of crystallinity is directly related to the ordering of these polyphosphate chains. Amorphous regions are characterized by a disordered, random arrangement of the chains, leading to a glass-like material. In contrast, crystalline regions feature highly ordered, parallel arrangements of the polyphosphate chains, resulting in a more stable and dense structure. nih.goveuropa.eu

Advanced Spectroscopic and Spectrometric Characterization of Pentacalcium Bis Triphosphate

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy is a powerful, non-destructive tool for characterizing calcium phosphate (B84403) compounds. mjcce.org.mkresearchgate.net Both Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecular bonds, offering a unique "fingerprint" of the material. americanpharmaceuticalreview.comedinst.com While both are complementary, their selection rules differ: FTIR is based on the absorption of infrared light by bonds with a changing dipole moment, whereas Raman spectroscopy involves the inelastic scattering of laser light from bonds with changing polarizability. edinst.com

For phosphate compounds, the fundamental vibrations of the PO₄³⁻ ion are central to spectral interpretation. These are categorized as:

ν₁ (symmetric stretching)

ν₂ (symmetric bending)

ν₃ (asymmetric stretching)

ν₄ (asymmetric bending)

In a perfectly tetrahedral (Td) symmetry of a free phosphate ion, only the ν₃ and ν₄ modes are infrared active, while all four modes are Raman active. pocketdentistry.com However, in a crystal lattice, the local environment (site symmetry) and interactions between ions can lower this symmetry, causing formally inactive modes to appear and degenerate modes to split into multiple bands. pocketdentistry.comtandfonline.com

The vibrational spectra of calcium phosphates are dominated by the internal modes of the phosphate groups. pocketdentistry.com The precise positions of these bands can differentiate between various calcium phosphate phases. scispace.comnih.gov For instance, Raman spectra of calcium phosphates typically show a very strong band near 960 cm⁻¹ corresponding to the ν₁ symmetric stretching mode of the phosphate group. scispace.com

The table below summarizes the characteristic vibrational frequencies for different calcium phosphate structures, which serve as a basis for identifying phases within a sample.

Vibrational ModeWavenumber (cm⁻¹)AssignmentTechnique
~960ν₁ PO₄³⁻ (Symmetric Stretch)Apatitic PhosphateRaman
420-435ν₂ PO₄³⁻ (Symmetric Bend)Phosphate GroupRaman
1017-1075ν₃ PO₄³⁻ (Asymmetric Stretch)Phosphate GroupFTIR, Raman
567-590ν₄ PO₄³⁻ (Asymmetric Bend)Phosphate GroupFTIR, Raman
~987ν₁ HPO₄²⁻ (Symmetric Stretch)Acidic PhosphateRaman
1095-1125ν₃ HPO₄²⁻ (Asymmetric Stretch)Acidic PhosphateFTIR

This table is a compilation of data from multiple sources. pocketdentistry.comscispace.comresearchgate.netnih.gov

In complex crystal structures, factor group analysis can predict the number of observable bands, although in practice, fewer bands may be seen due to weak intensity or overlapping signals. tandfonline.com

Vibrational spectroscopy is highly sensitive to the presence of functional groups and impurities, which is critical for assessing the purity and stoichiometry of synthesized calcium phosphates.

Hydrogen Phosphate (HPO₄²⁻): The presence of acidic phosphate groups (HPO₄²⁻) is a key indicator of non-stoichiometric apatites or the presence of other phases like octacalcium phosphate (OCP), monetite, or brushite. researchgate.netnih.gov These groups give rise to distinct vibrational bands, such as a shoulder around 1100-1095 cm⁻¹ in FTIR spectra. researchgate.net The strong hydrogen bonds formed by HPO₄²⁻ ions can significantly influence the material's properties. nih.gov

Carbonate (CO₃²⁻): Carbonate is a common substitution in biological and synthetic apatites. FTIR can readily detect its presence and even distinguish its location within the apatite lattice. The ν₃ antisymmetric stretching mode of carbonate appears in the 1400-1550 cm⁻¹ region. A band around 1415 cm⁻¹ is typically associated with B-type substitution (for phosphate), while other bands can indicate A-type substitution (for hydroxyl groups). researchgate.net Deconvolution of the FTIR spectra can help separate overlapping carbonate and phosphate bands for more detailed analysis. bohrium.com

Amorphous Phases: The presence of amorphous calcium phosphate (ACP) alongside crystalline phases can be identified by broader, less-defined spectral features compared to the sharp bands of well-crystallized materials. researchgate.netbohrium.com

Beyond qualitative identification, vibrational spectroscopy can be employed for quantitative analysis of multiphase calcium phosphate mixtures. researchgate.net The intensity of specific spectral bands is proportional to the concentration of the corresponding phase. By establishing calibration curves or using intensity ratios, the relative amounts of different components can be determined.

A notable example is the use of intensity ratios to determine the PO₄³⁻/HPO₄²⁻ molar ratio in a sample. nih.gov Specific band ratios have been identified as reliable markers for this purpose:

Raman: The intensity ratio of the I(962)/I(987) bands. nih.gov

FTIR: The intensity ratio of the I(1035)/I(1125) bands. nih.gov

This quantitative approach is invaluable for monitoring the composition of biomaterials and understanding their formation and transformation processes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment, structure, and dynamics of atoms within a material. researchgate.net For calcium phosphates, solid-state NMR is particularly useful.

Solid-state ³¹P Magic-Angle Spinning (MAS) NMR is an exceptionally sensitive technique for characterizing the phosphorus environments in both crystalline and amorphous calcium phosphates. researchgate.netacs.org Since ³¹P has a natural abundance of 100% and a nuclear spin of ½, it yields strong, relatively simple spectra that are easy to interpret. oxinst.com

Different phosphate environments give rise to distinct signals (chemical shifts) in the ³¹P NMR spectrum, allowing for unambiguous phase identification and quantification.

Phase Identification: Each calcium phosphate phase, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), and octacalcium phosphate (OCP), has a characteristic ³¹P chemical shift. iaea.org For example, the ³¹P NMR peak for hydroxyapatite typically appears around 3 ppm. acs.org OCP exhibits multiple peaks corresponding to the different phosphate sites in its structure, with reported shifts at -0.2, 2.0, 3.3, and 3.7 ppm. nih.gov

Protonated Environments: ³¹P NMR can easily distinguish between orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻) groups. The signal for protonated phosphate sites is often found near 0 ppm. researchgate.net

Amorphous vs. Crystalline: Amorphous calcium phosphate (ACP) produces a broader NMR signal compared to the sharp resonances of its crystalline counterparts, allowing for the assessment of sample crystallinity. researchgate.netacs.org

Compound/EnvironmentTypical ³¹P Chemical Shift (ppm)
Hydroxyapatite (HA)~3.0
Octacalcium Phosphate (OCP)-0.2, 2.0, 3.3, 3.7
Protonated Phosphate (HPO₄²⁻)~0
β-Tricalcium Phosphate (β-TCP)Multiple signals
Amorphous Calcium Phosphate (ACP)Broad signal around 1.2-2.6

This table is a compilation of data from multiple sources. researchgate.netacs.orgnih.govresearchgate.net

While ³¹P NMR probes the anionic framework, NMR of other nuclei like ²³Na can provide information on the cationic sites, especially in sodium-containing analogues or formulations. The study of triphosphate-containing complexes, such as bis(tripolyphosphate)dysprosium(III) ([Dy(P₃O₁₀)₂]⁷⁻), demonstrates the utility of this approach. nih.gov

In studies of such analogues, ²³Na NMR can monitor the environment of sodium ions. nih.gov For example, research has shown that in the presence of biological tissue, changes in the ²³Na NMR spectrum indicate that Na⁺ ions can occupy several distinguishable extracellular sites. nih.gov This highlights the ability of ²³Na NMR to probe cation lability and interaction with the triphosphate structure, providing insights into the behavior of such complexes in different environments. nih.govnih.gov

Elucidation of Local Atomic Order and Disorder

The arrangement of atoms in pentacalcium bis(triphosphate), particularly in its amorphous or poorly crystalline forms, is crucial for understanding its reactivity and transformation pathways. While long-range order might be absent, a definite local atomic order often exists. Amorphous calcium phosphates (ACPs), which are chemically similar to pentacalcium bis(triphosphate), are known to possess such short-range order. aip.orgnih.gov Experimental studies on ACP have revealed the presence of microcrystallites, approximately 9.5 Å in size, challenging the notion of a completely random network structure. aip.org

A key structural unit proposed to be fundamental to the local order in amorphous calcium phosphates is the Posner's cluster, Ca₉(PO₄)₆. aip.orgresearchgate.netsapub.org The existence of these clusters suggests a degree of organization at the nanoscale, even in materials that are amorphous to X-ray diffraction techniques. The thermal treatment of amorphous calcium phosphates can induce an internal reorganization of these ionic clusters, leading to crystallization into more stable phases like hydroxyapatite. rsc.org This transformation underscores the importance of the initial local atomic order in dictating the material's behavior. The study of these local structures provides critical insights into the fundamental building blocks of pentacalcium bis(triphosphate) and its propensity for structural evolution.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific element within a material. For pentacalcium bis(triphosphate), XAS at the Calcium (Ca) K-edge and Phosphorus (P) K-edge is instrumental in probing the coordination environment and oxidation state of these key constituent atoms.

Extended X-ray Absorption Fine Structure (EXAFS) analysis provides quantitative information about the local atomic environment around a specific absorbing atom, including the types of neighboring atoms, their distances, and the degree of local disorder. In the context of pentacalcium bis(triphosphate) and related calcium phosphates like hydroxyapatite (HAp), EXAFS studies at the Ca K-edge have been pivotal.

Research on HAp has shown that the nearest neighbor coordination of calcium is not significantly altered by the presence of carbonate substitutions, which can induce disorder. nih.gov However, these substitutions do affect the structural geometry beyond the immediate oxygen coordination sphere, leading to an increase in structural disorder. nih.gov EXAFS can effectively probe these subtle changes in the local structure.

A study on a phosphatidyl serine-amorphous calcium phosphate complex utilized subtractive EXAFS to identify interaction sites, revealing a change in the position of the nitrogen atom of the phosphatidyl serine, which moved closer to the calcium atom in the mineral phase. nih.gov This demonstrates the sensitivity of EXAFS in detecting subtle changes in atomic arrangements. Theoretical models are often employed in conjunction with experimental EXAFS data to refine the understanding of the local structure, for instance, by modeling the substitution of zinc for calcium in hydroxyapatite. aip.org

Table 1: Representative EXAFS-derived Structural Parameters for Calcium in a Tetrahedral Inner-Sphere Complex on Hydroxyapatite.

Scattering PathCoordination Number (N)Interatomic Distance (R, Å)
Zn-O4~1.96
Zn-PNot specified~3.2
Zn-CaNot specified~3.3

This table is based on data for Zn sorption on hydroxyapatite, which serves as a model for the local coordination environment. acs.org

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the electronic state, coordination chemistry, and local symmetry of the absorbing atom. Ca L-edge and K-edge XANES are particularly sensitive to the local environment of calcium in phosphates.

Simulations of the Ca L₂,₃-edge XANES spectrum of hydroxyapatite have demonstrated that the two non-equivalent Ca(1) and Ca(2) sites in the unit cell produce distinct spectral features. nih.gov This allows for the assessment of variations in crystallinity and the impact of alterations such as those induced by fossilization. nih.gov Furthermore, Ca K-edge XANES can track changes in the calcium ion environment during the crystallization of apatite, revealing the evolution from a less ordered state to a more crystalline structure. desy.de The appearance of specific pre-edge peaks and the shape of the absorption edge are characteristic of the local symmetry and can be used to distinguish between different calcium phosphate phases. desy.decopernicus.org

Phosphorus K-edge XANES is another valuable tool. Different calcium phosphate species exhibit distinct features in their P K-edge XANES spectra. For instance, crystalline phases like hydroxyapatite and octacalcium phosphate (OCP) show a more pronounced post-white line shoulder compared to amorphous calcium phosphate (ACP). diva-portal.org These spectral fingerprints allow for the identification and quantification of different calcium phosphate phases in complex mixtures. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net

Table 2: Diagnostic Features in P K-edge XANES for Different Calcium Phosphate Species.

Calcium Phosphate PhaseKey Spectral Features
Hydroxyapatite (HAp)Pronounced post-white line shoulder, minor post-white line peak at 2162 eV. diva-portal.org
Octacalcium Phosphate (OCP)Pronounced post-white line shoulder, minor post-white line peak at 2162 eV. diva-portal.org
Amorphous Calcium Phosphate (ACP)Less pronounced post-white line shoulder compared to crystalline phases. diva-portal.org
BrushiteSingle peak ~0.8 eV above the post-white line shoulder, additional post-white line peak at 2161.5 eV. diva-portal.org
MonetiteAsymmetric white line due to an embedded shoulder. diva-portal.org

Electron Microscopy and Surface Imaging Techniques

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and nanoscale features of pentacalcium bis(triphosphate) and its analogues.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of calcium phosphate materials. Studies on synthetic hydroxyapatite have revealed irregular structures composed of agglomerates of particles, often with sizes less than 5 micrometers. oup.com The morphology of β-tricalcium phosphate (β-TCP) granules, for example, can be analyzed to understand their porous structure, which is critical for applications in bone regeneration. researchgate.netnih.govresearchgate.net

SEM analysis of β-TCP powders has shown that the synthesis method significantly influences the particle size and morphology, with mechanosynthesis producing smaller particles compared to the sol-gel method. elsevier.es The degree of sintering can also be visualized, showing how primary particles fuse together, which affects properties like microporosity. researchgate.net For hydroxyapatite nanoparticles, SEM images often show spherical particles that are highly agglomerated. researchgate.net

Table 3: Morphological Characteristics of Calcium Phosphates Observed by SEM.

MaterialSynthesis/TreatmentObserved MorphologyParticle/Granule Size
HydroxyapatiteHydrothermal SynthesisIrregular agglomerates of particles. oup.com< 5 µm oup.com
β-Tricalcium Phosphate (β-TCP)Polyurethane foam methodPorous granules with macroporosity and internal porosity. nih.gov250-500 µm researchgate.net
β-Tricalcium Phosphate (β-TCP)MechanosynthesisSmaller, less agglomerated particles. elsevier.esNot specified
Hydroxyapatite NanoparticlesWet Chemical TechniqueHighly agglomerated spherical particles. researchgate.netNot specified

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of nanoscale features, crystal lattice structures, and defects within pentacalcium bis(triphosphate). TEM studies on synthetic hydroxyapatite have confirmed the presence of spherical nanoparticles with sizes in the range of 40-200 nm. researchgate.netsciarena.com

TEM is particularly useful for identifying nanoscale defects and amorphous layers. For instance, in the study of crystal growth on synthetic hydroxyapatite, TEM revealed the presence of an amorphous layer on the crystal surface in the presence of fluoride (B91410). nih.gov In situ liquid cell TEM has even been used to directly observe the mineralization pathways of hydroxyapatite at the nanoscale. nih.gov Cryo-TEM has been employed to follow the formation of hollow spheres from calcium phosphate nanoparticles. rsc.org Furthermore, TEM can be used to characterize the shape and size of nanoparticles with high precision, such as platelet-shaped calcium-deficient hydroxyapatite nanoparticles. frontiersin.orgnih.gov The investigation of nanoscale defects in hydroxyapatite is crucial as they can influence the material's bioactivity. scispace.com

Table 4: Nanoscale Features of Calcium Phosphates Revealed by TEM.

MaterialObservationDimensions
Hydroxyapatite NanoparticlesSpherical shape. sciarena.com40-200 nm sciarena.com
Synthetic HydroxyapatiteAmorphous surface layer in the presence of fluoride. nih.govNot specified
Calcium-deficient HydroxyapatitePlatelet-shaped nanoparticles. nih.gov52 ± 2 nm length, 6 ± 1 nm width nih.gov
Calcium Phosphate NanoparticlesFormation of hollow spheres. rsc.org200-300 nm diameter rsc.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. service.gov.uk It is an invaluable tool for characterizing the surface of pentacalcium bis(triphosphate) and other calcium phosphate biomaterials, as surface topography significantly influences cellular interactions and material performance.

In an AFM analysis, a sharp probe mounted on a flexible cantilever scans across the material's surface. The deflections of the cantilever, caused by the forces between the tip and the surface, are detected by a laser and photodiode system. This information is then used to construct a detailed 3D map of the surface. copernicus.org AFM can be operated in various environments, including ambient air, liquids, and vacuum, making it suitable for imaging biological materials under near-physiological conditions. copernicus.org

Research on various calcium phosphate materials demonstrates the utility of AFM in revealing key surface features. researchgate.net For instance, AFM has been used to visualize the grain structure, measure grain size, and identify grain boundaries on sintered calcium phosphate composites. researchgate.net The technique is also adept at quantifying surface roughness, a critical parameter for biomaterial applications. nih.gov Quantitative data are typically expressed as the average roughness (Ra) and the root-mean-square (RMS) roughness. nih.gov Studies have shown that the surface roughness of materials can change based on processing or experimental conditions, and AFM is sensitive enough to detect these changes. nih.govmdpi.com For example, AFM has been employed to evaluate surface topography changes in materials before and after use, providing insights into their durability and wear characteristics. nih.gov

The data generated by AFM can be presented in interactive tables, allowing for a clear comparison of surface properties under different conditions.

Table 1: Illustrative AFM Surface Roughness Data for Calcium Phosphate Materials This table presents hypothetical data based on findings for various calcium phosphate materials to illustrate the typical output of AFM analysis.

Sample IDProcessing ConditionsScan Area (µm²)Average Roughness (Ra) (nm)Root-Mean-Square (RMS) Roughness (nm)
PBT-1As-synthesized5 x 515.219.8
PBT-2Sintered at 800 °C5 x 525.632.4
PBT-3Sintered at 1200 °C5 x 545.158.9
PBT-4After immersion in SBF (7 days)5 x 518.924.5

Other Advanced Characterization Methods

Beyond AFM, a suite of other advanced analytical techniques is employed to provide a comprehensive understanding of the chemical composition, phase purity, and thermal stability of pentacalcium bis(triphosphate).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 2-10 nm of a material's surface. rsc.org It is particularly useful for analyzing the surface chemistry of calcium phosphates, which governs their interaction with biological environments. nih.gov XPS analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

For calcium phosphates, XPS provides crucial information on the Ca/P atomic ratio at the surface, which can differ from the bulk stoichiometry due to surface reactions or incongruent dissolution. rsc.org Studies have shown that the measured Ca/P ratio can be lower than the theoretical value, sometimes due to X-ray-induced decomposition during prolonged analysis. acs.org Furthermore, high-resolution XPS spectra of the Ca 2p, P 2p, and O 1s core levels can be used to distinguish between different calcium phosphate phases. acs.orgnih.gov The binding energies of these core levels are sensitive to the local chemical environment of the atoms. rsc.org

Table 2: Typical Binding Energies for Elements in Calcium Phosphate Materials from XPS Data compiled from studies on various calcium phosphate phases like hydroxyapatite and β-tricalcium phosphate. acs.orgrsc.org

Element (Core Level)Binding Energy (eV)Associated Chemical Group/State
Ca 2p₃/₂347.0 - 347.5Calcium in the phosphate lattice
P 2p133.0 - 133.7Phosphate (PO₄³⁻) group
O 1s531.0 - 531.7Oxygen in phosphate (P-O) and hydroxyl (O-H) groups

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. tandfonline.comkarger.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. The technique is highly sensitive to the vibrational modes of molecules and crystal lattices.

In the analysis of calcium phosphates, Raman spectroscopy is exceptionally effective for phase identification. scispace.comresearchgate.net Different calcium phosphate minerals, such as hydroxyapatite, octacalcium phosphate, and tricalcium phosphate, exhibit distinct Raman spectra based on the vibrational modes of the phosphate (PO₄³⁻) ion. karger.comscispace.com The spectra of calcium phosphates are typically dominated by a very strong band around 960 cm⁻¹, which corresponds to the symmetric stretching mode (ν₁) of the P-O bonds within the phosphate tetrahedron. scispace.com Other, weaker bands corresponding to other phosphate vibrational modes (ν₂, ν₃, ν₄) appear at different wavenumbers and can be used to differentiate between phases. scispace.com

Table 3: Characteristic Raman Bands for Phosphate Groups in Calcium Phosphate Materials This table summarizes typical Raman active modes observed for apatitic calcium phosphates. scispace.comresearchgate.net

Vibrational ModeWavenumber Range (cm⁻¹)Assignment
ν₁ PO₄³⁻~960Symmetric P-O stretch
ν₂ PO₄³⁻430 - 450O-P-O bend
ν₃ PO₄³⁻1030 - 1080Antisymmetric P-O stretch
ν₄ PO₄³⁻580 - 620O-P-O bend

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis methods used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com

When applied to calcium phosphates, these techniques can identify dehydration events, dehydroxylation, phase transformations, and decomposition. For example, TGA can quantify the amount of adsorbed or crystalline water by measuring the mass loss at specific temperatures. researchgate.net DSC can detect the enthalpy changes associated with these events, providing information on whether they are endothermic or exothermic. A comprehensive thermal analysis is crucial for determining the temperature limits for processing and application of pentacalcium bis(triphosphate). mdpi.com

Table 4: Illustrative Thermal Events for a Hydrated Calcium Phosphate Compound This table provides a hypothetical example of TGA/DSC data to illustrate the characterization of thermal stability.

Temperature Range (°C)Mass Loss (TGA) (%)DSC PeakAssociated Event
50 - 200~5%EndothermicLoss of adsorbed and loosely bound water
200 - 500~2%EndothermicLoss of structural water/hydroxyl groups
>800NegligibleExothermicCrystallization or phase transformation to a more stable phase (e.g., β-TCP)

Theoretical and Computational Studies of Pentacalcium Bis Triphosphate

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of calcium phosphate-based biomaterials, providing valuable insights into their stability, electronic behavior, and vibrational characteristics.

Prediction of Stability and Reaction Energies

DFT calculations are instrumental in determining the relative stability of different crystal structures (polymorphs) and in predicting reaction energies. For instance, studies on tricalcium phosphate (B84403) (TCP) have utilized DFT to compare the stability of its α and β phases.

Ab initio density functional calculations have been performed on both α- and β-TCP, which have large unit cells of 312 and 273 atoms, respectively. researchgate.net These calculations suggest that β-TCP is thermodynamically more stable than the α-TCP phase. researchgate.net Furthermore, within the β-TCP structure, a uniform distribution of calcium vacancies is predicted to be the most stable configuration. researchgate.net The cohesive energy calculations for various trimetallic phosphate compounds also indicate that substitutions with ions like Mg, Zn, and Sr can lead to more stable structures compared to pure Ca3(PO4)2. hilarispublisher.comhilarispublisher.com

The stability of surfaces is another critical aspect for biomaterials, as surfaces mediate interactions with biological environments. DFT calculations have estimated the surface formation energies for α-TCP and β-TCP. The (010) surface of α-TCP was found to have a formation energy of 0.777 J/m², while the (001) surface of β-TCP has a higher formation energy of 0.842 J/m², suggesting differences in their surface stability. nih.gov

Table 1: Calculated Properties of α-TCP and β-TCP from DFT Studies

Propertyα-Tricalcium Phosphate (α-TCP)β-Tricalcium Phosphate (β-TCP)
Band Gap (eV) 4.89 (Direct) nih.govresearchgate.net5.25 (Direct) nih.govresearchgate.net
Surface Formation Energy (J/m²) 0.777 (for the (010) surface) nih.gov0.842 (for the (001) surface) nih.gov
Relative Stability Less stable researchgate.netMore stable researchgate.net

Band Structure and Electronic Properties

The electronic band structure of a material determines its electrical and optical properties. DFT calculations have shown that both α-TCP and β-TCP are large-gap insulators. nih.gov The calculated direct band gap is 4.89 eV for α-TCP and 5.25 eV for β-TCP. nih.govresearchgate.net This large band gap is consistent with the white, insulating nature of these ceramics.

Studies on doped β-TCP have shown that the introduction of other ions can modify the electronic properties. For example, doping with Mg, Sr, and Zn has been theoretically investigated, with calculations showing changes in the band gap values. fud.edu.ng Specifically, the band gap was calculated to be 4.8 eV for pure β-TCP, and 5.0 eV, 5.2 eV, and 3.6 eV for Mg, Sr, and Zn-doped β-TCP, respectively. fud.edu.ng The nature of the chemical bonding in these materials is predominantly ionic, with a significant charge transfer from calcium to the phosphate groups. researchgate.net

Vibrational Frequency Calculations

DFT can be used to compute the vibrational frequencies of a crystal lattice, which correspond to the energies of phonons. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to identify and assign specific vibrational modes to the motion of particular atomic groups.

For example, first-principles calculations have been used to simulate the vibrational spectra of hydroxylapatite (HA) and carbonated apatite. unito.itresearchgate.net In a study on hexagonal hydroxylapatite, the vibrational modes were calculated using the B3LYP functional, allowing for the assignment of specific bands in the IR and Raman spectra to the stretching and bending modes of the phosphate (PO₄) and hydroxyl (OH) groups. unito.it Such calculations are crucial for interpreting experimental spectra and understanding how substitutions, like carbonate for phosphate or hydroxyl ions, affect the vibrational properties of the apatite structure. researchgate.netnih.gov Similar DFT approaches have been applied to strontium apatites, revealing that these compounds are dynamically stable and that most vibrational frequencies decrease with the increasing mass of the halogen ion (F, Cl, Br). rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying phenomena that occur over longer timescales than can be accessed with DFT, such as diffusion, ion transport, and phase transitions.

Investigation of Atomic Diffusion and Ion Transport

MD simulations have provided significant insights into the diffusion of ions and water molecules at the interface of calcium phosphates and aqueous solutions, which is critical for understanding biomineralization and the performance of biomedical implants.

Simulations of hydroxyapatite (B223615) nanopores in contact with electrolyte solutions have shown that nanoconfinement and the presence of solvated ions significantly slow down the self-diffusion of water molecules. mdpi.comresearchgate.net The dynamics of water molecules at the HA-solution interface are substantially decreased with the degree of confinement and the presence of ions in the solution. mdpi.com This rigidification of the solvent network can reduce the reactivity at the hydroxyapatite surface. mdpi.com Other MD studies have explored the initial stages of calcium phosphate nucleation in solution, identifying the formation of pre-nucleation clusters and their interaction with organic molecules like collagen. nih.govresearchgate.net

Simulating Phase Transitions and Thermal Behavior

MD simulations can be used to study the behavior of materials at different temperatures and pressures, including the simulation of phase transitions and thermal decomposition.

The thermal behavior of hydroxyapatite has been investigated using MD simulations, particularly focusing on the evaporation of hydroxyl groups from the HA structure at elevated temperatures. nih.gov These simulations showed that the active evaporation of OH ions begins around 1150 K, which is in close agreement with experimental observations. nih.gov

MD simulations have also been employed to investigate the thermal and mechanical properties of calcium phosphate cements reinforced with magnesium nanoparticles. nih.gov These simulations can predict how factors like nanoparticle size and concentration affect properties such as Young's modulus and ultimate strength. Furthermore, MD simulations have been used to model the structure of biphasic calcium phosphate (BCP) nanoparticles, composed of HA and β-TCP, and to understand their physicochemical properties, such as melting point and mechanical behavior. acs.org Studies on the thermal crystallization of amorphous calcium phosphate (ACP) have also been conducted, revealing how the presence of different divalent cations can influence the transformation temperature to crystalline phases like α- and β-TCP. acs.orgacs.org

Surface Interaction Modeling

The interaction of pentacalcium bis(triphosphate) surfaces with their surrounding environment is fundamental to its performance, particularly in bioceramic applications where its interface with biological fluids and tissues dictates its efficacy. Surface interaction modeling is a computational technique used to simulate and analyze these complex interfacial phenomena.

Molecular dynamics (MD) simulations are a primary tool for modeling the dynamic behavior of pentacalcium bis(triphosphate) surfaces. These simulations can model the adsorption of water molecules, ions, and biomolecules such as proteins onto the material's surface. For instance, studies on hydroxyapatite, a structurally related calcium phosphate, have used all-atom molecular dynamics to understand the adsorption mechanism of proteins like fibronectin. nih.govrsc.org These simulations reveal that electrostatic interactions, hydrogen bonding, and the formation of water bridges are key drivers of protein adsorption. rsc.org The spatial arrangement of phosphate and calcium ions on the crystal surface plays a significant role in these interactions. rsc.org

Surface energy is another critical parameter that can be calculated using computational methods. It governs the stability of different crystal facets and influences processes like crystal growth, dissolution, and nucleation of new phases. tandfonline.com Density Functional Theory (DFT) calculations have been employed to determine the surface energies of various crystal planes of calcium phosphates like octacalcium phosphate, both in a vacuum and in contact with water. researchgate.netacs.org These calculations help in predicting the equilibrium crystal morphology and understanding which surfaces are more likely to be exposed to the environment.

Table 1: Calculated Surface Energies for Different Crystal Planes of Octacalcium Phosphate

Crystal Plane Environment Surface Energy (mJ/m²) Reference
(100) Vacuum 89.2 acs.org
(200) Vacuum 93.6 acs.org
(001) Vacuum 82.3 acs.org
(002) Vacuum 68.6 acs.org
(100) Water 45.5 acs.org
(200) Water 23.1 acs.org
(001) Water 58.0 acs.org

This interactive table allows for sorting and filtering of the data.

The data in Table 1, while for octacalcium phosphate, illustrates the type of information that can be obtained through surface interaction modeling. For pentacalcium bis(triphosphate), similar calculations would be invaluable for predicting its surface chemistry and reactivity.

Ab Initio Methods for Fundamental Property Prediction

Ab initio methods, particularly those based on Density Functional Theory (DFT), are powerful computational techniques for predicting the fundamental electronic and structural properties of materials from first principles, without the need for empirical parameters. These methods are instrumental in understanding the intrinsic nature of pentacalcium bis(triphosphate).

For related compounds like α- and β-tricalcium phosphate (TCP), ab initio DFT calculations have been successfully used to investigate their structural parameters, stability, and electronic properties. researchgate.netresearchgate.net These studies involve solving the Kohn-Sham equations for a periodic model of the crystal, yielding the electronic band structure, density of states (DOS), and information about the nature of chemical bonding.

For instance, theoretical investigations of β-TCP have calculated its band gap and analyzed the contributions of different atomic orbitals to the electronic structure. researchgate.net The calculated band gap values for β-TCP using different approximations are presented in Table 2. Such calculations can predict whether a material is an insulator, semiconductor, or metal. The analysis of the DOS and charge density reveals the ionic and covalent character of the chemical bonds within the crystal. researchgate.net

Table 2: Calculated Electronic Properties of β-Tricalcium Phosphate using DFT

Computational Method Calculated Band Gap (eV) Reference
Local Density Approximation (LDA) 5.5 researchgate.net
Generalized Gradient Approximation (GGA) 5.9 researchgate.net

This interactive table allows for sorting and filtering of the data.

Ab initio methods can also be used to study the interaction of molecules with surfaces at a quantum mechanical level. For example, first-principles studies have investigated the adsorption of water on hydroxyapatite surfaces, revealing details about molecular and dissociative adsorption mechanisms. aps.org Similar studies on pentacalcium bis(triphosphate) would provide a fundamental understanding of its surface reactivity.

Computational Materials Design and Structure Prediction for Pentacalcium bis(triphosphate) Systems

Computational materials design leverages theoretical and computational methods to predict and design new materials with desired properties. For pentacalcium bis(triphosphate), these approaches can be used to explore hypothetical crystal structures, predict their stability, and screen for potential modifications that could enhance its performance in specific applications.

Crystal structure prediction (CSP) is a key component of computational materials design. While the experimental determination of crystal structures can be challenging, computational methods can generate and rank a multitude of potential crystal structures based on their calculated energies. Although a definitive, publicly available crystal structure for pentacalcium bis(triphosphate) is not readily found in the literature, its chemical formula is established as Ca₅(P₃O₁₀)₂. nih.govchemsrc.com CSP methods could be employed to predict its most likely crystal polymorphs.

Computational models are also instrumental in designing and optimizing biomaterials based on calcium phosphates for applications such as bone regeneration. nih.govresearchgate.net These models can simulate the behavior of porous scaffolds, including the release of ions and the flow of nutrients, which are critical factors for tissue engineering. researchgate.netnih.gov By understanding these processes at a microscopic level, researchers can computationally design scaffolds with optimized architectures to promote cell growth and tissue regeneration.

The integration of computational modeling with experimental studies creates a powerful feedback loop for materials discovery and optimization. For instance, computational screening can identify promising new compositions or structures, which can then be synthesized and tested experimentally. This synergy accelerates the development of advanced materials like pentacalcium bis(triphosphate) for a range of technological applications.

Solid State Chemical Reactivity and Surface Phenomena of Pentacalcium Bis Triphosphate in Non Biological Systems

Reaction Kinetics and Mechanistic Studies of Solid-State Transformations

The solid-state transformations of pentacalcium bis(triphosphate) and related calcium phosphates are often thermally induced and involve changes in crystal structure and chemical composition. These transformations are governed by specific kinetic parameters and mechanistic pathways. While direct kinetic studies on pentacalcium bis(triphosphate) are not extensively documented, the principles can be understood by examining analogous calcium phosphate (B84403) systems.

Solid-state reactions, such as thermal decomposition or phase transitions, are generally described by kinetic models that consider nucleation and growth mechanisms. The rate of these transformations is influenced by factors like temperature, particle size, and the presence of impurities. For instance, the transformation of a calcium-deficient hydroxyapatite (B223615) to a biphasic calcium phosphate has been shown to be dependent on both calcination temperature and time, with different phases forming under varying conditions. researchgate.net

The kinetics of such solid-state reactions can often be described by the Johnson-Mehl-Avrami (JMA) equation, which relates the fraction of transformed material to time and temperature. The activation energy for these transformations, a key kinetic parameter, can be determined using methods like thermogravimetric analysis (TGA) at different heating rates. For the solid-state reaction forming hydroxyapatite, activation energies have been found to vary as the reaction progresses. researchgate.net

The mechanism of solid-state transformations in calcium phosphates can proceed through different pathways, including diffusion-controlled and interface-controlled reactions. researchgate.net In the case of the hydrolysis of calcium tripolyphosphate, the reaction mechanism is found to be intermediate between a first-order and a diffusion-controlled process, suggesting that the diffusion of loosely bound water within the crystal lattice is a dominant factor. researchgate.net

Table 1: Factors Influencing Solid-State Transformation Kinetics of Calcium Phosphates

FactorDescription
Temperature Higher temperatures generally increase the rate of transformation by providing the necessary activation energy.
Particle Size Smaller particle sizes can lead to faster reaction rates due to a larger surface area-to-volume ratio.
Crystallinity The initial degree of crystallinity can affect the energy barrier for transformation.
Atmosphere The presence of reactive gases, such as water vapor, can significantly influence the reaction pathway and kinetics. kirj.ee

Surface Energy and Surface Reconstruction Phenomena

Surface reconstruction refers to the process where the atoms at the surface of a crystal rearrange into a structure that is different from that of the bulk material. wikipedia.org This phenomenon is driven by the need to minimize the surface free energy. For ionic compounds like calcium phosphates, surface reconstruction can involve changes in the coordination of surface ions and the termination of the crystal lattice. This can lead to the formation of surface defects and altered surface reactivity. The specific reconstruction of a pentacalcium bis(triphosphate) surface would depend on the crystallographic plane exposed.

Ion Exchange Properties in Inorganic Environments

Pentacalcium bis(triphosphate), like other calcium phosphates, possesses ion exchange capabilities due to the presence of mobile calcium ions in its structure. rsc.org This property is of significant interest for applications such as the removal of heavy metal ions from aqueous solutions. researchgate.netmatec-conferences.org The ion exchange process typically involves the replacement of Ca²⁺ ions in the phosphate lattice with other cations.

The efficiency of ion exchange is dependent on several factors, including the nature of the exchanging ion (e.g., its charge and ionic radius), the pH of the solution, and the temperature. nih.gov For instance, hydroxyapatite has been shown to effectively remove ions such as Cd²⁺, Zn²⁺, and Ni²⁺ from water, with the exchange capacity varying for each ion. rsc.org The mechanism of removal can be a combination of ion exchange, dissolution-precipitation, and surface complexation. nih.gov

Table 2: Ion Exchange Capacity of Synthetic Apatite for Various Divalent Cations

IonAdsorption Capacity at pH 5 (mg/g)Reference
Pb²⁺85.6 researchgate.net
Cu²⁺29.8 researchgate.net
Zn²⁺20.6 researchgate.net

Studies have shown that the ion exchange process in apatites is not merely a surface adsorption effect but a reaction that involves the bulk of the material. rsc.org Nanocrystalline apatites, in particular, exhibit a hydrated surface layer with loosely bound ions that are readily exchangeable. researchgate.netscispace.com

Interactions with Gaseous Environments (e.g., CO₂, H₂O vapor)

The surface of pentacalcium bis(triphosphate) can interact with various gases, which can lead to adsorption and surface reactions. The interaction with water vapor is particularly important as it can lead to the hydration of the surface and influence its chemical reactivity. The presence of water vapor has been shown to be crucial in the solid-state formation of hydroxyapatite. kirj.ee

Carbon dioxide (CO₂) can also interact with the surface of calcium phosphates. This can result in the formation of carbonate species on the surface, which can alter its properties. In the synthesis of hydroxyapatite from industrial waste containing calcium hydroxide (B78521), the material was found to be fouled with carbonate and sulfate (B86663) due to the absorption of CO₂ and SO₃ gases. nih.govresearchgate.net The interaction of CO₂ with hydroxyapatite surfaces has been investigated, revealing different modes of carbonate incorporation.

The gas-solid interactions are dependent on factors such as the partial pressure of the gas, the temperature, and the specific surface area of the calcium phosphate. These interactions can be studied using techniques like Fourier-transform infrared spectroscopy (FTIR) and thermal analysis to identify the adsorbed species and understand the reaction mechanisms.

Surface Functionalization for Inorganic Applications

The surface of pentacalcium bis(triphosphate) can be chemically modified or functionalized to tailor its properties for specific inorganic applications, such as catalysis or as a support material. nih.govresearchgate.net A common method for surface functionalization is the use of silane (B1218182) coupling agents. nih.gov These molecules can form covalent bonds with the hydroxyl groups on the surface of the calcium phosphate, creating a stable organic layer. ub.edu

This functionalization can be used to introduce a variety of chemical groups onto the surface, thereby altering its hydrophobicity, reactivity, and affinity for other molecules. nih.gov For example, the surface of calcium phosphate glasses has been successfully silanized to improve their incorporation into polymer matrices. ub.eduupc.edu The amount of silane attached to the surface can be quantified using techniques like thermogravimetric analysis. ub.edu

Surface functionalization can also be achieved through ion exchange, where catalytically active metal ions are introduced into the apatite structure. For instance, ruthenium ion-exchanged hydroxyapatite has been shown to be a highly active catalyst for hydrogen generation from sodium borohydride (B1222165) hydrolysis. gnu.ac.kr The catalytic activity is influenced by the surface morphology of the functionalized material. gnu.ac.kr

Table 3: Examples of Surface Functionalization of Calcium Phosphates for Inorganic Applications

Functionalization MethodReagent/SpeciesApplicationReference
SilanizationOrganosilanesImproved filler in composites nih.gov
Ion ExchangeRuthenium ionsCatalytic support for H₂ generation gnu.ac.kr
GraftingAmine, carboxyl, hydroxyl groupsControlled nucleation and growth nih.gov

Advanced Materials Science Applications of Pentacalcium Bis Triphosphate Non Biological Focus

Research and Development of Pentacalcium bis(triphosphate)-Containing Ceramic Composites

The incorporation of calcium phosphate (B84403) phases, such as pentacalcium bis(triphosphate), into ceramic matrices is a strategy employed to develop advanced composites with tailored properties. While much of the available research focuses on the structurally analogous compound hydroxyapatite (B223615) (Ca₅(PO₄)₃(OH)), the findings provide critical insights into the potential roles and behaviors of pentacalcium bis(triphosphate).

The addition of calcium phosphate particles to ceramic matrices like alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) has been shown to significantly influence the mechanical properties of the resulting composites. When used as a reinforcing phase, pentacalcium bis(triphosphate) is expected to contribute to the strength and fracture toughness of the composite material.

The following interactive table summarizes the effect of composition on the mechanical properties of calcium phosphate-alumina composites, which can be considered indicative of the potential behavior of pentacalcium bis(triphosphate) composites.

Composite CompositionSintered Density (g/cm³)Vickers Microhardness (HV)Young's Modulus (GPa)
100% Hydroxyapatite2.8535080
80% HA / 20% Al₂O₃3.0545095
60% HA / 40% Al₂O₃3.25580115
40% HA / 60% Al₂O₃3.50720130
20% HA / 80% Al₂O₃3.70850145

Note: Data is illustrative and based on trends observed in research on hydroxyapatite/alumina composites.

The performance of a ceramic composite is critically dependent on the nature of the interface between the matrix and the reinforcing phase. Effective interfacial bonding is essential for load transfer from the matrix to the reinforcement, which is a key mechanism for enhancing toughness. In composites containing pentacalcium bis(triphosphate), the interfacial properties can be engineered through various strategies.

Predicting the mechanical behavior of pentacalcium bis(triphosphate)-containing composites is essential for their design and application. Finite Element Method (FEM) is a powerful tool used to model and simulate the mechanical response of these materials under various loading conditions.

Modeling of fiber-reinforced ceramic composites, for example, often involves the creation of a representative elementary cell that captures the micromechanical properties of the fiber, matrix, and the interface between them. This approach allows for the prediction of the composite's elastic modulus and its dependence on the volume fraction of the reinforcing phase and porosity. While specific models for pentacalcium bis(triphosphate) composites are not widely documented, the principles applied to other ceramic matrix composites (CMCs) are transferable. These models can help in understanding stress distribution, damage initiation, and propagation, thereby guiding the optimization of the composite's microstructure for enhanced performance.

Investigation of Pentacalcium bis(triphosphate) in Glass-Ceramic Systems

Pentacalcium bis(triphosphate) and related calcium phosphate phases are also of interest in the field of glass-ceramics. By controlling the crystallization of these phases within a glassy matrix, it is possible to produce materials with unique combinations of properties.

The formation of apatite-like phases, including pentacalcium bis(triphosphate), within a glass matrix is a complex process governed by nucleation and growth kinetics. The composition of the parent glass plays a critical role in determining the crystallization pathway. For example, in the SiO₂-Al₂O₃-P₂O₅-CaO-CaF₂ system, the fluorine content and the calcium-to-phosphate ratio are key factors influencing the nucleation and crystallization of fluorapatite (B74983) (Ca₅(PO₄)₃F), a compound structurally similar to pentacalcium bis(triphosphate).

Bulk nucleation of the apatite phase is often preceded by amorphous phase separation within the glass. This phenomenon leads to the formation of regions enriched in the components of the crystalline phase, which then act as sites for nucleation. The crystallization process can be studied using techniques such as Differential Thermal Analysis (DTA), which helps in identifying the temperatures for nucleation and crystal growth.

The table below illustrates the influence of composition on the crystallization behavior of apatite in a glass-ceramic system.

Glass Composition ParameterEffect on Crystallization
Increasing Fluorine ContentDecreases glass transition and peak crystallization temperatures.
Ca:P Ratio of 1.67Favors bulk nucleation of fluorapatite.
Ca:P Ratios ≠ 1.67Tends to result in surface nucleation.

The ability to control the microstructure and the distribution of crystalline phases is a hallmark of glass-ceramic technology. In systems containing pentacalcium bis(triphosphate), heat treatment schedules are carefully designed to manipulate the size, morphology, and volume fraction of the crystalline phase.

Following the crystallization of the primary apatite phase, other crystalline phases such as mullite (B73837) (3Al₂O₃·2SiO₂) may form, depending on the glass composition. The resulting microstructure, which consists of interlocking crystals embedded in a residual glass phase, is responsible for the material's mechanical properties, including its strength and fracture toughness. The size and aspect ratio of the apatite crystals can be controlled by adjusting the heat treatment time and temperature, which in turn influences the final properties of the glass-ceramic. For instance, the formation of thin, needle-like apatite crystals with a high aspect ratio can significantly enhance the toughness of the material.

Thermal and Optical Property Modulation in Pentacalcium bis(triphosphate) Glass-Ceramics

While specific research on the thermal and optical properties of glass-ceramics derived exclusively from pentacalcium bis(triphosphate) is not extensively detailed in publicly available literature, the broader family of calcium phosphate glasses and glass-ceramics offers significant insights into their potential characteristics. The properties of these materials are intrinsically linked to their composition, particularly the ratio of calcium oxide (CaO) to phosphorus pentoxide (P2O5). soton.ac.ukresearchgate.net

Glass-ceramics are produced through the controlled crystallization of a parent glass, a process that allows for the tailoring of a material's properties by manipulating the crystalline phases embedded within the residual glass matrix. nih.gov For calcium phosphate systems, this enables the development of materials with a unique combination of thermal stability, mechanical strength, and specific optical characteristics. nih.gov

The thermal properties, such as the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE), are critical for the material's performance and application. Studies on binary calcium phosphate glasses have shown that these properties can be modulated by altering the CaO content. soton.ac.uk Generally, an increase in the modifier oxide (CaO) content tends to influence the glass network structure, which in turn affects the thermal characteristics. soton.ac.ukresearchgate.net

Optical properties, including refractive index and transparency, are also highly dependent on the composition and the crystalline phases present in the glass-ceramic. soton.ac.ukresearchgate.net For instance, in binary xCaO-(100-x)P2O5 glasses, the refractive index has been observed to increase with a higher molar percentage of CaO. researchgate.net The development of transparent glass-ceramics is a significant area of research, with applications ranging from optical fibers to laser hosts. The transparency is achieved by maintaining the crystal size significantly smaller than the wavelength of light, thereby minimizing scattering.

Below is a data table summarizing the trends observed in the thermal and optical properties of binary calcium phosphate glasses as a function of their composition.

PropertyTrend with Increasing CaO ContentRationale
Glass Transition Temperature (Tg) Shows a minimum at a certain compositionChanges in the glass network connectivity and bond strength. soton.ac.uk
Coefficient of Thermal Expansion (α) Monotonically changesAlterations in the glass network structure and atomic packing. soton.ac.uk
Refractive Index (n) IncreasesIncrease in the density and polarizability of the glass. researchgate.net
Optical Band Gap DecreasesIncrease in the concentration of non-bridging oxygens in the glass network. researchgate.net

This data is generalized from studies on binary calcium phosphate glass systems and provides an expected trend for materials in the calcium phosphate family, including those based on pentacalcium bis(triphosphate).

Exploration in Inorganic Functional Materials

The versatility of calcium phosphate chemistry allows for the exploration of these materials in a range of functional inorganic applications beyond their well-established biomedical uses. While specific data for pentacalcium bis(triphosphate) is limited, the properties of the broader calcium phosphate family suggest potential in catalysis, sorption, luminescence, and pigments.

Catalytic Applications and Active Site Design

Calcium phosphates are emerging as promising materials in the field of catalysis, primarily as catalyst supports. longdom.orgmdpi.com Their utility stems from the ability to tune their surface acidity and basicity by carefully controlling the calcium-to-phosphate (Ca/P) ratio. longdom.org This tunability allows for the design of active sites tailored for specific chemical reactions.

In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing the active catalytic nanoparticles, such as cobalt or iron for Fischer-Tropsch synthesis. longdom.org Calcium phosphates can offer advantages over traditional supports like alumina or silica (B1680970) by minimizing strong metal-support interactions, which can sometimes hinder the catalytic activity. longdom.org

Furthermore, the porous structure of certain calcium phosphates provides a high surface area, which is beneficial for maximizing the number of active sites available for a reaction. mdpi.com For example, tricalcium phosphate has been investigated as an effective catalyst for hydrogen generation from the methanolysis of sodium borohydride (B1222165), demonstrating high hydrogen generation rates due to its porous nature and stability. mdpi.com

Sorbent Development for Inorganic Species

Calcium phosphate materials, particularly those with an apatite-like structure, have demonstrated significant potential as sorbents for the removal of heavy metal ions from aqueous solutions. researchgate.netmatec-conferences.org The mechanism of sorption can involve ion exchange, surface complexation, and dissolution-precipitation processes.

The effectiveness of calcium phosphates as sorbents is attributed to the ability of the phosphate groups to form strong complexes with various metal cations. In the case of hydroxyapatite, for instance, calcium ions on the surface can be exchanged for heavy metal ions like lead, cadmium, and copper, effectively sequestering them from the solution. matec-conferences.org

The efficiency of these sorbents is influenced by factors such as pH, temperature, and the crystalline structure of the calcium phosphate. matec-conferences.org The high surface area and porosity of nanostructured calcium phosphates can further enhance their sorption capacity. Research has shown that both synthetic and natural hydroxyapatite can be effective in decontaminating water containing various metallic ions. matec-conferences.org

Luminescent Materials and Dopant Integration

Calcium phosphates serve as excellent host matrices for various dopant ions, leading to the development of luminescent materials with applications in lighting, displays, and optical sensing. rsc.orgnih.govmdpi.com The incorporation of rare-earth ions (e.g., Eu³⁺, Tb³⁺) or transition metal ions (e.g., Mn²⁺) into the calcium phosphate crystal lattice can produce materials that emit light of specific colors upon excitation. rsc.orgnih.gov

The luminescent properties are highly dependent on the host material's crystal structure and the local environment of the dopant ion. nih.gov For example, the emission wavelength of Mn²⁺-doped calcium pyrophosphate varies depending on whether it is in the γ, β, or α crystalline phase. nih.gov Similarly, the luminescence intensity and lifetime of europium-doped apatite are influenced by the Eu³⁺ concentration and the presence of other crystalline phases. rsc.org

Spark plasma sintering has been used to prepare transparent calcium phosphate ceramics, which, when doped, can exhibit scintillation properties, converting high-energy radiation into visible light. myu-group.co.jp

The table below summarizes the luminescent properties of some doped calcium phosphate materials.

Host MaterialDopantExcitation Wavelength (nm)Emission Wavelength (nm)
ApatiteEu³⁺395616 rsc.org
ApatiteTb³⁺372543 rsc.org
γ-Calcium PyrophosphateMn²⁺~400~580 nih.gov
β-Calcium PyrophosphateMn²⁺~400~570 nih.gov
α-Calcium PyrophosphateMn²⁺~400~595 nih.gov
Calcium Phosphate CeramicSb³⁺-~500 (X-ray induced) myu-group.co.jp

This data is compiled from studies on various calcium phosphate phases and demonstrates the potential for developing luminescent materials based on this class of compounds.

Development for Pigment and Coating Applications

Calcium phosphates have found applications as functional pigments and in the formulation of protective coatings. Calcium tripolyphosphate, for example, has been studied as an anticorrosive pigment in paints. paint.org Its protective action is attributed to the formation of a passivating layer on the steel substrate. paint.org The phosphate anions can interact with the metal surface, inhibiting the corrosion process.

In addition to paints, calcium phosphates are used to create functional coatings on various substrates. Phosphate conversion coatings are a standard surface treatment for steel to enhance corrosion resistance and promote adhesion for subsequent painting. chemresearchco.com While zinc and manganese phosphates are common, calcium-modified zinc phosphates are also used. chemresearchco.com

Furthermore, coatings of calcium phosphate on metallic implants are widely used in the biomedical field to improve biocompatibility and promote bone integration. mdpi.com These coatings can also serve to prevent the release of potentially harmful metal ions from the implant into the surrounding tissue. mdpi.com

Advanced Manufacturing Techniques for Pentacalcium bis(triphosphate) Materials

The fabrication of calcium phosphate materials with controlled microstructures and complex shapes is crucial for their application in advanced materials science. While traditional ceramic processing methods are still in use, a range of advanced manufacturing techniques are being employed to create highly engineered calcium phosphate-based components.

Sintering Techniques: Sintering is a thermal treatment process used to densify and strengthen powdered materials. mdpi.com Advanced sintering methods offer improvements over conventional sintering by enabling lower processing temperatures and shorter times, which can help to prevent undesirable phase transformations and excessive grain growth. mdpi.com Some of these techniques include:

Microwave Sintering: Utilizes microwave radiation to heat the material internally, leading to rapid and more uniform heating. mdpi.com

Spark Plasma Sintering (SPS): A high-temperature and high-pressure technique that uses a pulsed direct current to rapidly heat and consolidate the powder. myu-group.co.jpmdpi.com

Hot Pressing and Hot Isostatic Pressing (HIP): These methods apply external pressure during the thermal cycle to enhance densification. mdpi.com

Additive Manufacturing (3D Printing): Additive manufacturing techniques are revolutionizing the fabrication of ceramics with complex, patient-specific geometries, which is particularly relevant for biomedical applications but also holds promise for creating intricate structures for other advanced applications. frontiersin.orgaccscience.comnih.gov Several 3D printing methods have been adapted for calcium phosphates:

Material Extrusion (Robocasting or Direct Ink Writing): This technique involves extruding a ceramic-based ink or paste through a nozzle to build a structure layer by layer. accscience.comnih.gov

Vat Photopolymerization (Stereolithography): A liquid photopolymer resin containing ceramic particles is selectively cured by light. nih.gov

Binder Jetting: A liquid binder is selectively deposited onto a powder bed to join the ceramic particles. nih.gov

Powder Bed Fusion (Selective Laser Sintering/Melting): A high-energy laser is used to fuse or melt regions of a ceramic powder bed. nih.gov

Other advanced manufacturing methods for calcium phosphate nanomaterials include sol-gel synthesis, spray drying, and electrospinning, which allow for the production of nanoparticles, coatings, and nanofibers with tailored properties. mdpi.comnih.gov A Japanese patent describes a method for manufacturing basic pentacalcium triphosphate by calcining granulated animal bones in a fluidized carbonization furnace to achieve a high-purity product. google.com

Additive Manufacturing (3D Printing) of Inorganic Structures7.4.2. Sintering Behavior and Microstructure Control

Further research and investigation into the material properties and processing of Pentacalcium bis(triphosphate) are required before a thorough and authoritative article on these specific advanced applications can be written.

Intellectual Property Landscape and Regulatory Considerations in Academic Research on Pentacalcium Bis Triphosphate

Patent Analysis of Synthesis Routes and Novel Structures

The intellectual property landscape for Pentacalcium bis(triphosphate), often referred to in scientific and patent literature as hydroxyapatite (B223615), reveals a focus on controlled synthesis methods to achieve specific crystalline structures and functionalities. Patents in this area often detail processes for producing crystalline hydroxyapatite with high purity and controlled morphology, which are crucial for its various applications.

One patented approach to synthesizing crystalline hydroxyapatite involves reacting anhydrous trisodium phosphate (B84403) with calcium chloride in a formamide/water solution. This method is noted for producing good yields at low temperatures in a relatively simple and quick process. Another patented method for producing nanostructured hydroxyapatite crystals involves adding a solution of ammonium phosphate monobasic and phosphoric acid to a suspension of calcium hydroxide (B78521). This process is designed to create a network structure of nanorods, resulting in a high surface area that is beneficial for applications such as chromatographic sorbents. The reaction conditions are described as mild and easily controllable.

Patents also describe methods for producing calcium phosphate nanoparticles through a continuous process in a network or static mixer reactor. This approach allows for precise control over micromixing, which is essential for forming nanometric structures and influences the purity, crystallinity, and morphology of the crystals. The process involves feeding calcium, phosphorous, and alkaline solutions into the reactor, with the option of including a solvent or dispersing agent.

Furthermore, the modification of hydroxyapatite's crystal structure has been a subject of patent interest. Research has demonstrated that the use of organic modifiers such as urea (B33335), naphthalene, and palmitic acid in a hydrothermal synthesis method can alter the crystallite size and morphology of the resulting hydroxyapatite. This ability to tailor the crystal structure at the nanoscale is critical for developing materials with specific properties for advanced applications.

Below is a summary of patented synthesis routes for Pentacalcium bis(triphosphate) and related structures:

Patent/ReferenceSynthesis MethodKey Features
US4046858AReaction of anhydrous trisodium phosphate with calcium chloride in a formamide/water solution.Produces crystalline hydroxyapatite with good yields at low temperatures.
EP3114080B1Addition of ammonium phosphate monobasic and phosphoric acid solution to a calcium hydroxide suspension.Creates nanostructured hydroxyapatite with a high surface area.
EP2041025A2Continuous process in a network or static mixer reactor using calcium, phosphorous, and alkaline solutions.Enables control of micromixing for producing nanoparticles with desired purity and morphology.
RSC PublishingHydrothermal method with the addition of organic modifiers (e.g., urea, naphthalene, palmitic acid).Modifies the crystallite size and morphology of hydroxyapatite.

Trends in Patenting for Non-Biological Applications

While Pentacalcium bis(triphosphate) and its hydroxyapatite form are well-known for their biocompatibility and use in biomedical applications, there is a noticeable trend in patenting for a range of non-biological applications. This trend reflects the versatility of the compound's properties, such as its chemical stability, surface reactivity, and particulate characteristics.

One significant area of non-biological application is in the cosmetics industry . Patents describe the use of calcium phosphate nanoparticles in formulations for sunscreens, toothpaste, and aesthetic treatments aimed at diminishing wrinkles. google.comresearchgate.net The nanostructure of the particles is a key feature in these applications, providing benefits such as UV filtering and remineralization of tooth enamel. researchgate.net

Another emerging trend is the use of hydroxyapatite as a carrier for bioactive substances in agriculture . A patent has been granted for the use of hydroxyapatite to carry and deliver bioactive molecules for treating plants, including for antibacterial, antifungal, and antiparasitic purposes with controlled-release properties. google.com This application leverages the material's ability to adsorb and then slowly release active compounds.

The use of Pentacalcium bis(triphosphate) as a coating material extends beyond biomedical implants to industrial applications. Patents cover processes for creating highly crystalline hydroxyapatite coatings, which can be applied to various substrates to enhance their properties. google.com

Furthermore, the unique properties of Pentacalcium bis(triphosphate) make it a candidate for use as a chromatographic sorbent . The high surface area and specific adsorption capabilities of nanostructured hydroxyapatite are advantageous for the separation and purification of biomolecules. googleapis.com

The following table summarizes recent patenting trends for non-biological applications of Pentacalcium bis(triphosphate):

Application AreaPatented UseKey Patented Features
CosmeticsSunscreens, toothpaste, anti-wrinkle treatmentsNanoparticle formulations, UV filtering, remineralization properties google.comresearchgate.net
AgricultureCarrier for bioactive substances for plant treatmentControlled-release of antibacterial, antifungal, and antiparasitic agents google.com
Industrial CoatingsCrystalline coatings on various substratesEnhanced surface properties google.com
ChromatographySorbent for separation and purificationHigh surface area of nanostructured hydroxyapatite googleapis.com

Influence of Chemical Regulations on Research Priorities and Development

Chemical regulations, particularly in major economic blocs like the European Union, have a significant impact on the research and development priorities for compounds like Pentacalcium bis(triphosphate). Regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe place the responsibility on manufacturers and importers to provide data on the properties and risks of their chemical substances. europa.eunih.gov This regulatory framework influences research in several key ways.

Firstly, the need to comply with registration requirements drives research into the fundamental properties and potential hazards of chemical substances. For inorganic phosphates, consortia have been formed to develop Substance Identification Profiles (SIPs) to meet the requirements of REACH. inorganic-phosphates.org This includes gathering data on physico-chemical properties, which can spur further investigation into the behavior of these compounds.

Secondly, regulations that restrict or phase out certain hazardous substances create a powerful incentive for innovation and the development of safer alternatives. sustainalytics.com For industries that have traditionally used phosphate compounds that may have environmental or health concerns, there is a push to research and develop more benign alternatives. This can lead to increased research into the synthesis and application of stable and biocompatible forms of calcium phosphates like Pentacalcium bis(triphosphate). The shift away from phosphate-based chemistries in some sectors due to regulatory pressure on phosphorus discharge is a clear driver for this trend. openpr.com

Thirdly, the regulatory landscape can shape the direction of new product development. Companies may prioritize research into applications where the regulatory pathway is clearer or where a new, safer chemical can gain a competitive advantage. sustainalytics.comfrost.com For example, the development of Pentacalcium bis(triphosphate) for use in highly regulated sectors such as cosmetics or as food additives requires thorough investigation to meet stringent safety standards.

The emphasis on sustainability and a circular economy in modern regulations also influences research priorities. There is a growing interest in developing more sustainable production processes for chemicals, which can include using renewable raw materials or designing processes with lower energy consumption and waste generation. deskera.com This can drive research into novel synthesis routes for Pentacalcium bis(triphosphate) that are more environmentally friendly.

Increased focus on fundamental properties and safety assessment: Driven by the need for regulatory compliance and data submission.

Innovation in safer alternatives: As a response to restrictions on more hazardous substances.

Direction of new product development: Towards applications with favorable regulatory outlooks.

Development of sustainable synthesis methods: In line with broader goals of environmental protection and sustainability.

The evolving regulatory landscape is expected to continue to be a significant driver of research and innovation in the field of Pentacalcium bis(triphosphate) and other inorganic phosphate compounds.

Emerging Research Frontiers and Future Directions for Pentacalcium Bis Triphosphate

Discovery of Novel Pentacalcium bis(triphosphate) Polymorphs

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical phenomenon that dictates the physical and chemical properties of a compound. For many calcium phosphates, different polymorphs exhibit distinct characteristics such as solubility, mechanical strength, and biological reactivity.

A well-known example is tricalcium phosphate (B84403) (TCP), which has at least three recognized polymorphs: the rhombohedral β-TCP, and two high-temperature forms, monoclinic α-TCP and hexagonal α′-TCP. wikipedia.org These forms have different densities and biological properties; for instance, the α-form is more soluble and biodegradable than the β-form. wikipedia.orgvu.lt The selective synthesis of these polymorphs is highly dependent on processing conditions and the presence of ionic substitutions. vu.lt

The discovery of novel polymorphs of pentacalcium bis(triphosphate) stands as a significant research frontier. It is hypothesized that, similar to other calcium phosphates, pentacalcium bis(triphosphate) could be synthesized in various crystalline forms, each possessing unique properties. The strategic control of synthesis parameters such as temperature, pH, and the introduction of stabilizing ions could unlock new polymorphs with tailored characteristics for advanced applications. Research in this area would involve systematic exploration of different synthesis routes and detailed structural characterization to identify and understand these new phases.

Table 1: Properties of Known Polymorphs of Tricalcium Phosphate (Ca₃(PO₄)₂) as an Analogue for Potential Polymorphism in Pentacalcium bis(triphosphate)

Propertyβ-TCPα-TCPα′-TCP
Crystal System RhombohedralMonoclinicHexagonal
Stability Stable at lower temperaturesStable at high temperaturesStable at high temperatures
Crystallographic Density (g/cm³) 3.0662.8662.702
Relative Solubility LowerHigherN/A
Biodegradability LowerHigherN/A

This table presents data for tricalcium phosphate polymorphs to illustrate the potential range of properties that could be discovered in novel pentacalcium bis(triphosphate) polymorphs. wikipedia.org

Advanced In-Situ Characterization During Synthesis and Reaction

Understanding the formation mechanism of a material is crucial for controlling its final properties. Advanced in-situ characterization techniques, which monitor the synthesis process in real-time, offer unprecedented insights into reaction kinetics, phase transformations, and the formation of transient species.

For calcium phosphate materials, a variety of in-situ methods have been employed to observe their crystallization pathways. nih.gov Techniques such as in-situ X-ray diffraction (XRD) and simultaneous pH measurements can track the evolution of crystalline phases and the chemical environment during precipitation. nih.govrsc.org In-situ luminescence analysis, using doped ions as probes, has been shown to be a highly sensitive method for monitoring phase transitions that might be difficult to detect with other methods. rsc.org Furthermore, cutting-edge approaches like Dissolution Dynamic Nuclear Polarization (D-DNP) enhanced NMR spectroscopy enable the real-time observation of the very early stages of mineralization, including the formation of pre-nucleation species that exist for only milliseconds. news-medical.net Other powerful tools include in-situ Raman spectroscopy for monitoring ionic concentrations and solid-phase composition, and synchrotron X-ray absorption spectroscopy, which can reveal the short-range atomic order of transient amorphous phases. acs.orgresearchgate.net

Applying this suite of advanced in-situ characterization tools to the synthesis of pentacalcium bis(triphosphate) is a key future direction. Such studies could elucidate the entire formation pathway, from the initial association of calcium and triphosphate ions in solution to the nucleation and growth of the final crystalline product. This fundamental understanding is essential for designing rational synthesis strategies to produce pentacalcium bis(triphosphate) with precisely controlled properties.

High-Throughput Screening and Combinatorial Approaches in Materials Discovery

The traditional, trial-and-error approach to materials research can be slow and inefficient. High-throughput screening and combinatorial chemistry have emerged as powerful strategies to accelerate the discovery and optimization of new materials. researchgate.net These methods involve the rapid synthesis of large "libraries" of compounds with systematic variations in composition or processing conditions, followed by rapid screening for desired properties.

In the realm of calcium phosphates, microarray screening platforms have been developed to enable the high-throughput synthesis of materials under various reaction conditions, such as concentration and pH gradients. nih.gov This allows researchers to quickly identify the optimal parameters for producing particles with specific morphologies or crystal structures. researchgate.netnih.gov Combinatorial methods have also been used to create libraries of calcium phosphates doped with various ions (e.g., zinc, magnesium, strontium) to screen for enhanced biological responses, such as improved bone regeneration. researchgate.net

The application of high-throughput and combinatorial methodologies to pentacalcium bis(triphosphate) represents a promising frontier. By creating libraries that explore different dopants, elemental substitutions, and synthesis parameters, researchers can rapidly screen for novel compositions with enhanced functionalities. This could lead to the discovery of new pentacalcium bis(triphosphate)-based materials for a wide range of applications, from bioactive ceramics to catalysts and phosphors, significantly accelerating the pace of innovation. researchgate.netnih.gov

Theoretical Prediction and Experimental Validation of New Functionalities

Computational materials science, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of materials and guiding experimental research. academie-sciences.fr These theoretical approaches can provide fundamental insights into electronic structure, chemical bonding, and stability, enabling the rational design of new functional materials.

DFT calculations have been successfully applied to various calcium phosphates to investigate their electronic and optical properties, predict the stability of different polymorphs, and understand the effects of ionic substitutions on their structure and function. utm.myhilarispublisher.com For example, simulations have been used to calculate the band gap of β-tricalcium phosphate and to predict that its chemical bonding has a mixed ionic and covalent character. utm.my Ab initio molecular dynamics simulations have also been used to elucidate the structure of calcium phosphate pre-nucleation clusters in aqueous solutions, providing insights that are difficult to obtain experimentally. acs.org

A significant future direction for pentacalcium bis(triphosphate) lies in the synergy between theoretical prediction and experimental validation. DFT and other computational methods can be used to:

Predict the existence and crystal structures of new, undiscovered polymorphs.

Calculate the electronic and optical properties to identify potential applications in electronics or as phosphors.

Model surface properties and interactions with molecules to predict catalytic or biomedical behavior.

Assess the thermodynamic stability of doped or substituted structures.

These theoretical predictions can then guide targeted experimental synthesis and characterization efforts, creating a more efficient and insightful discovery cycle for new pentacalcium bis(triphosphate)-based functional materials.

Sustainable Synthesis and Resource Recovery Approaches for Phosphate Compounds

As global demand for resources grows, the development of sustainable and environmentally friendly synthesis methods is paramount. Phosphate rock is a finite and non-renewable resource, making the recovery and recycling of phosphorus from waste streams a critical area of research. incopa.org Green chemistry principles are increasingly being applied to the production of phosphate compounds to minimize waste and energy consumption.

For pentacalcium bis(triphosphate), a patented manufacturing process highlights a resource recovery approach, utilizing animal bones as the raw material. google.com In this method, bones are granulated and calcined in a fluidized bed furnace at temperatures between 900 and 1,100°C to produce the final product, effectively valorizing a waste stream from the meat industry. google.com

This represents just one avenue for sustainable production. The broader field of phosphate chemistry offers numerous other green strategies that could be adapted for pentacalcium bis(triphosphate) synthesis. These emerging frontiers include:

Waste Valorization: Extracting calcium and phosphate from other biological waste sources, such as fish bones, using environmentally benign methods like alkali treatments. cas.cz

Resource Recovery from Wastewater: Developing processes to precipitate calcium phosphates from industrial or municipal wastewater, which simultaneously addresses water pollution and recovers a valuable resource. rsc.orgfrontiersin.org Technologies using organic templates like alginate beads can capture aqueous phosphate and then be repurposed as slow-release fertilizers. rsc.org

Green Synthesis Routes: Designing chemical pathways that reduce the number of steps, eliminate the need for harsh solvents, and utilize by-products that decompose into benign substances like nitrogen and water. researchgate.net

Focusing on these sustainable synthesis and resource recovery approaches will be crucial for the future large-scale production of pentacalcium bis(triphosphate), ensuring its availability for various applications while minimizing environmental impact.

Q & A

Basic: What are the recommended methods for synthesizing Pentacalcium bis(triphosphate) with high purity for laboratory use?

Methodological Answer:
Synthesis of Pentacalcium bis(triphosphate) requires precise stoichiometric control of calcium and phosphate precursors under controlled pH and temperature. A common approach involves co-precipitation from aqueous solutions of calcium nitrate and sodium triphosphate, followed by aging under hydrothermal conditions to enhance crystallinity. Researchers should employ iterative optimization of reaction parameters (e.g., molar ratios, stirring rate) and validate purity via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES). For reproducibility, protocols should align with standardized methods for analogous calcium phosphates, such as tribasic calcium phosphate (NF), which emphasize rigorous drying and avoidance of carbonate contamination .

Basic: How can researchers characterize the crystalline structure of Pentacalcium bis(triphosphate) using available analytical techniques?

Methodological Answer:
XRD is the primary method for determining crystalline phase composition, with reference to the International Centre for Diffraction Data (ICDD) database. Pairing XRD with Rietveld refinement allows quantification of phase impurities. Fourier-transform infrared spectroscopy (FTIR) complements structural analysis by identifying phosphate vibrational modes (e.g., P-O symmetric stretching at ~950 cm⁻¹). For nanoscale insights, high-resolution transmission electron microscopy (HR-TEM) can resolve lattice fringes, while energy-dispersive X-ray spectroscopy (EDS) confirms elemental homogeneity. Researchers should cross-validate results with thermogravimetric analysis (TGA) to assess hydration states, as moisture content can alter diffraction patterns .

Advanced: What experimental design considerations are critical when studying the hydrolysis stability of Pentacalcium bis(triphosphate) under varying pH conditions?

Methodological Answer:
Hydrolysis studies require systematic pH modulation (e.g., 3–10) using buffered solutions (e.g., citrate-phosphate for acidic, borate for alkaline) to mimic physiological or environmental conditions. Key considerations include:

  • Kinetic Sampling: Frequent aliquots analyzed via ion chromatography (IC) for phosphate release.
  • Surface Area Control: Use standardized particle sizes (e.g., sieved to 50–100 µm) to minimize variability.
  • Temperature Stability: Maintain constant temperature (±0.5°C) using water baths or thermal jackets.
  • Control for Carbonation: Perform experiments under inert gas (N₂) to prevent carbonate formation, which accelerates hydrolysis.
    Data interpretation should account for ionic strength effects, as competing ions (e.g., Cl⁻, Na⁺) may alter degradation pathways .

Advanced: How should researchers address discrepancies in solubility data reported for Pentacalcium bis(triphosphate) across different studies?

Methodological Answer:
Discrepancies often arise from differences in experimental conditions (e.g., ionic strength, temperature) or measurement techniques (e.g., gravimetric vs. spectroscopic). To resolve contradictions:

Standardize Protocols: Adopt methods from validated pharmacopeial monographs (e.g., USP tribasic calcium phosphate guidelines) for solubility testing .

Cross-Validate Techniques: Compare results from ICP-OES (total dissolved Ca²⁺) with ion-selective electrodes (free Ca²⁺ activity).

Control for Metastable Phases: Monitor solutions for precipitation of secondary phases (e.g., hydroxyapatite) using in-situ Raman spectroscopy.

Report Full Metadata: Include ionic strength, buffer composition, and equilibration time in publications to enable direct comparisons .

Basic: What safety protocols should be followed when handling Pentacalcium bis(triphosphate) in laboratory settings?

Methodological Answer:
While Pentacalcium bis(triphosphate) is generally low-risk, researchers must adhere to:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent contact with eyes/skin.
  • Dust Mitigation: Use fume hoods for powder handling to avoid inhalation.
  • Waste Disposal: Neutralize aqueous waste to pH 7 before disposal, following institutional guidelines for phosphate-containing compounds.
  • Emergency Procedures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Protocols should align with chemical hygiene plans for advanced laboratories .

Advanced: What strategies can be employed to investigate the role of Pentacalcium bis(triphosphate) in biomineralization processes using in vitro models?

Methodological Answer:
In vitro biomineralization studies require simulated body fluid (SBF) with ion concentrations matching human plasma. Key strategies include:

  • Dynamic Seeding: Immerse substrates (e.g., collagen scaffolds) in SBF supersaturated with Pentacalcium bis(triphosphate), monitoring nucleation via scanning electron microscopy (SEM).
  • Biochemical Assays: Quantify osteoblast adhesion/proliferation using methylthiazolyldiphenyl-tetrazolium bromide (MTT) assays.
  • Surface Charge Analysis: Use zeta potential measurements to assess electrostatic interactions between the compound and biomolecules.
    Researchers should validate findings against negative controls (e.g., hydroxyapatite-free SBF) and replicate experiments across multiple donor cell lines .

Basic: Which spectroscopic methods are most effective for quantifying Pentacalcium bis(triphosphate) in complex mixtures?

Methodological Answer:
ICP-OES is optimal for total calcium and phosphorus quantification, with detection limits <1 ppm. For speciation, combine ion chromatography (IC) with conductivity detection to resolve triphosphate (P₃O₁₀⁵⁻) from ortho- and pyro-phosphate. UV-Vis spectroscopy using molybdenum blue assays can semi-quantify phosphate content but requires acid digestion to hydrolyze condensed phosphates. Cross-referencing with ³¹P nuclear magnetic resonance (NMR) provides structural confirmation but demands high sample purity .

Advanced: How does the ionic strength of the solution influence the aggregation behavior of Pentacalcium bis(triphosphate) nanoparticles, and how can this be systematically studied?

Methodological Answer:
Ionic strength (I) modulates nanoparticle stability via charge screening. To study aggregation:

Prepare Salt Gradients: Use NaCl or KCl solutions (I = 0.01–0.5 M) adjusted to constant pH.

Dynamic Light Scattering (DLS): Measure hydrodynamic diameter shifts over time; calculate critical coagulation concentration (CCC).

Electrophoretic Mobility: Convert to zeta potential to correlate aggregation kinetics with surface charge.

In-Situ TEM: Visualize real-time aggregation in liquid cells.
Data analysis should employ Derjaguin-Landau-Verwey-Overbeek (DLVO) theory to model interparticle forces. Environmental relevance can be assessed using synthetic rainwater or seawater matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.